molecular formula C15H10N2S B1629850 5-(Benzothiophen-2-YL)-1H-indazole CAS No. 885272-48-0

5-(Benzothiophen-2-YL)-1H-indazole

Cat. No.: B1629850
CAS No.: 885272-48-0
M. Wt: 250.32 g/mol
InChI Key: ZVLIUJUEWWITKD-UHFFFAOYSA-N
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Description

5-(Benzothiophen-2-YL)-1H-indazole is a useful research compound. Its molecular formula is C15H10N2S and its molecular weight is 250.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Benzothiophen-2-YL)-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Benzothiophen-2-YL)-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(1-benzothiophen-2-yl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2S/c1-2-4-14-10(3-1)8-15(18-14)11-5-6-13-12(7-11)9-16-17-13/h1-9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLIUJUEWWITKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC4=C(C=C3)NN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00648421
Record name 5-(1-Benzothiophen-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885272-48-0
Record name 5-(1-Benzothiophen-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The ROCK Inhibitor 5-(Benzothiophen-2-YL)-1H-indazole (Y-39983): A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(Benzothiophen-2-YL)-1H-indazole, widely recognized in scientific literature as Y-39983, is a potent and highly selective inhibitor of Rho-associated protein kinase (ROCK).[1] The indazole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous biologically active compounds.[2][3][4][5] Y-39983 has emerged as a critical research tool and a potential therapeutic agent, particularly in the fields of ophthalmology and neurobiology. Its mechanism of action, centered on the modulation of the ROCK signaling pathway, has profound effects on fundamental cellular processes such as cell adhesion, migration, proliferation, and apoptosis.[6][7] This technical guide provides an in-depth exploration of the molecular mechanism of Y-39983, detailing the downstream cellular consequences of ROCK inhibition and outlining the key experimental protocols for its characterization.

Core Mechanism of Action: Inhibition of the Rho/ROCK Signaling Pathway

The primary molecular target of Y-39983 is the Rho-associated protein kinase (ROCK).[1] The Rho/ROCK pathway is a central regulator of cell shape and motility. The small GTPase RhoA, when activated, binds to and activates ROCK, initiating a downstream signaling cascade. Y-39983 exerts its effects by directly binding to the active site of ROCK1 and ROCK2, preventing the phosphorylation of its downstream substrates.[1][7] This inhibition leads to a cascade of cellular events, primarily related to the disassembly of the actin cytoskeleton.

Key downstream effects of Y-39983-mediated ROCK inhibition include:

  • Cytoskeletal Relaxation and Changes in Cell Morphology: ROCK phosphorylates and inactivates myosin light chain phosphatase (MLCP) via its myosin-binding subunit (MBS), and directly phosphorylates the myosin light chain (MLC).[8] This leads to increased MLC phosphorylation, promoting actin-myosin contractility and the formation of stress fibers and focal adhesions. Y-39983, by inhibiting ROCK, reverses this process, leading to decreased MLC phosphorylation, relaxation of the actin cytoskeleton, and a more spread-out cellular morphology.[6][9]

  • Promotion of Cell Proliferation and Survival: In certain cell types, such as corneal endothelial cells, inhibition of the over-activated ROCK pathway by Y-39983 can trigger cyclin D-dependent proliferation.[6] It has also been shown to mitigate oxidative stress-induced apoptosis by lowering intracellular reactive oxygen species (ROS) levels.[6]

  • Neuroprotection and Axonal Regeneration: Y-39983 has demonstrated significant neuroprotective effects. It promotes axonal regeneration of retinal ganglion cells and may increase blood flow in the optic nerve head.[10] The inhibitory effect of Y-39983 on demyelination is likely due to the inactivation of ROCK substrates that are crucial for neurite outgrowth and growth cone collapse.

  • Increased Aqueous Humor Outflow: In the context of glaucoma, Y-39983 increases the outflow of aqueous humor through the trabecular meshwork.[9][11][12][13] This is achieved by inducing filamentous actin remodeling in trabecular meshwork cells, leading to reduced cell motility and transepithelial resistance.[9]

Signaling Pathway Diagram

ROCK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm LPA LPA / S1P GPCR GPCR LPA->GPCR binds RhoGEF RhoGEF GPCR->RhoGEF activates RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading RhoA_GTP->RhoA_GDP GTP hydrolysis (GAP) ROCK ROCK RhoA_GTP->ROCK activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP inhibits MLC Myosin Light Chain (MLC) ROCK->MLC phosphorylates LIMK LIMK ROCK->LIMK phosphorylates Y39983 Y-39983 Y39983->ROCK inhibits pMLC Phospho-MLC MLCP->pMLC dephosphorylates MLC->pMLC phosphorylation Actin_Myosin Actin-Myosin Contraction pMLC->Actin_Myosin Stress_Fibers Stress Fiber Formation Actin_Myosin->Stress_Fibers pLIMK Phospho-LIMK LIMK->pLIMK Cofilin Cofilin pLIMK->Cofilin phosphorylates pCofilin Phospho-Cofilin (Inactive) Cofilin->pCofilin Actin_Polymerization Actin Polymerization Cofilin->Actin_Polymerization promotes depolymerization pCofilin->Actin_Polymerization inhibits depolymerization

Caption: The Rho/ROCK signaling pathway and the inhibitory action of Y-39983.

Quantitative Data Summary

ParameterValueTargetReference
IC₅₀ ~3.6 nMROCK[1]
IOP Reduction (Rabbits) 13.2 ± 0.6 mm Hg (at 0.1%)Intraocular Pressure[11][12][13]
IOP Reduction (Monkeys) 2.5 ± 0.8 mm Hg (at 0.05%)Intraocular Pressure[11][12][13]
Conventional Outflow Increase (Rabbits) 65.5%Aqueous Humor Outflow[11][12]

Experimental Protocols

The following protocols are foundational for characterizing the mechanism of action of ROCK inhibitors like Y-39983.

In Vitro ROCK Kinase Activity Assay

This assay directly measures the ability of Y-39983 to inhibit ROCK-mediated phosphorylation of a substrate.

Principle: This enzyme immunoassay detects the phosphorylation of a recombinant Myosin Phosphatase Target Subunit 1 (MYPT1) by active ROCK. The amount of phosphorylated MYPT1 is then quantified using a specific antibody.[5][14]

Methodology:

  • Plate Preparation: Use a 96-well plate pre-coated with recombinant MYPT1.

  • Sample Preparation: Prepare serial dilutions of Y-39983 in kinase buffer. Also, prepare a positive control with active ROCK-II enzyme and a negative control without the enzyme.

  • Kinase Reaction: Add the diluted Y-39983 and active ROCK-II to the wells. Initiate the reaction by adding a kinase reaction buffer containing ATP and MgCl₂.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

  • Stopping the Reaction: Stop the reaction by adding EDTA or by washing the wells.

  • Antibody Incubation: Add an anti-phospho-MYPT1 (e.g., Thr696) primary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the wells three times with a wash buffer (e.g., TBST).

  • Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Detection: After a final wash, add a TMB substrate and incubate until color develops. Stop the reaction with a stop solution.

  • Data Analysis: Read the absorbance at 450 nm. Calculate the IC₅₀ value of Y-39983 by plotting the percentage of inhibition against the log concentration of the inhibitor.

Western Blotting for Phosphorylated ROCK Substrates

This method assesses the effect of Y-39983 on the phosphorylation status of downstream ROCK targets in a cellular context.

Principle: Cells are treated with Y-39983, and cell lysates are subjected to SDS-PAGE and Western blotting to detect the levels of phosphorylated proteins such as p-MLC and p-MYPT1.[8][15][16][17][18][19]

Methodology:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of Y-39983 for a specified time. Include a vehicle-treated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in a lysis buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample in Laemmli buffer and separate the proteins on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-MLC, anti-phospho-MYPT1) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After a final wash, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Phalloidin Staining for F-Actin Visualization

This technique allows for the visualization of changes in the actin cytoskeleton in response to Y-39983 treatment.

Principle: Fluorescently-conjugated phalloidin binds with high affinity to filamentous actin (F-actin), allowing for its visualization by fluorescence microscopy.[1][7][10][11]

Methodology:

  • Cell Culture: Grow adherent cells on glass coverslips.

  • Treatment: Treat the cells with Y-39983 at various concentrations.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 5-15 minutes.

  • Staining: Wash the cells with PBS and incubate with a fluorescently-labeled phalloidin conjugate (e.g., TRITC-phalloidin) for 20-90 minutes at room temperature, protected from light.

  • Counterstaining (Optional): Nuclei can be counterstained with DAPI.

  • Mounting: Wash the coverslips with PBS and mount them onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets.

Cell Migration (Scratch) Assay

This assay measures the effect of Y-39983 on collective cell migration.

Principle: A "scratch" or cell-free area is created in a confluent cell monolayer, and the rate of wound closure by cell migration is monitored over time.[2][9][12][13][20]

Methodology:

  • Cell Seeding: Seed cells in a multi-well plate and grow them to form a confluent monolayer.

  • Scratch Creation: Create a linear scratch in the monolayer using a sterile pipette tip.

  • Washing: Gently wash the cells with media to remove detached cells.

  • Treatment: Add fresh media containing different concentrations of Y-39983 or a vehicle control.

  • Imaging: Capture images of the scratch at time zero and at regular intervals thereafter (e.g., every 4-8 hours) using a phase-contrast microscope.

  • Data Analysis: Measure the width or area of the scratch at each time point. Calculate the rate of wound closure to determine the effect of Y-39983 on cell migration.

BrdU Cell Proliferation Assay

This assay quantifies the effect of Y-39983 on cell proliferation.

Principle: The thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), is incorporated into newly synthesized DNA during the S-phase of the cell cycle. Incorporated BrdU is then detected using a specific antibody.[3][6][21][22]

Methodology:

  • Cell Culture and Treatment: Plate cells and treat them with Y-39983 for the desired duration.

  • BrdU Labeling: Add BrdU labeling solution to the cell culture medium and incubate for 1-24 hours, depending on the cell type.

  • Fixation and Denaturation: Fix the cells and denature the DNA using a fixing/denaturing solution to expose the incorporated BrdU.

  • Antibody Incubation: Incubate the cells with an anti-BrdU primary antibody.

  • Secondary Antibody Incubation: Add an HRP-conjugated or fluorescently-labeled secondary antibody.

  • Detection: For HRP-conjugated antibodies, add a TMB substrate and measure the absorbance. For fluorescently-labeled antibodies, visualize and quantify the signal using a fluorescence microscope or flow cytometer.

  • Analysis: Compare the amount of BrdU incorporation in Y-39983-treated cells to that in control cells to determine the effect on cell proliferation.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Assays Kinase_Assay ROCK Kinase Assay IC50 Determine IC₅₀ Kinase_Assay->IC50 Cell_Culture Cell Culture & Treatment with Y-39983 Western_Blot Western Blot (p-MLC, p-MYPT1) Cell_Culture->Western_Blot Phalloidin_Staining Phalloidin Staining (F-Actin) Cell_Culture->Phalloidin_Staining Migration_Assay Migration Assay (Scratch Test) Cell_Culture->Migration_Assay Proliferation_Assay Proliferation Assay (BrdU) Cell_Culture->Proliferation_Assay Phosphorylation_Status Phosphorylation Status Western_Blot->Phosphorylation_Status Cytoskeleton_Morphology Cytoskeleton Morphology Phalloidin_Staining->Cytoskeleton_Morphology Migration_Rate Migration Rate Migration_Assay->Migration_Rate Proliferation_Rate Proliferation Rate Proliferation_Assay->Proliferation_Rate

Caption: Workflow for characterizing the mechanism of action of Y-39983.

Conclusion

5-(Benzothiophen-2-YL)-1H-indazole (Y-39983) is a powerful pharmacological tool for dissecting the complexities of the Rho/ROCK signaling pathway. Its high potency and selectivity make it an invaluable reagent for in vitro and in vivo studies. The profound effects of Y-39983 on the actin cytoskeleton, cell proliferation, and survival underscore the therapeutic potential of ROCK inhibition in a range of diseases, from glaucoma to neurodegenerative disorders. A thorough understanding of its mechanism of action, facilitated by the experimental approaches detailed in this guide, is paramount for advancing both basic research and the development of novel therapeutics targeting the ROCK pathway.

References

  • Y-39983, a selective Rho-kinase inhibitor, attenuates experimental autoimmune encephalomyelitis via inhibition of demyelination.
  • Effect of ROCK-inhibitor Y-39983 on the proliferation of MCECs.
  • Y-39983 HCl | CAS#471843-75-1 | ROCK inhibitor. MedKoo Biosciences.
  • Rho kinase inhibitor. Wikipedia.
  • Thrombospondin‐1 mediates Rho‐kinase inhibitor‐induced increase in outflow‐facility. The FASEB Journal.
  • Effects of topical administration of y-39983, a selective rho-associated protein kinase inhibitor, on ocular tissues in rabbits and monkeys. PubMed.
  • Effects of Y-39983, a selective Rho-associated protein kinase inhibitor, on blood flow in optic nerve head in rabbits and axonal regeneration of retinal ganglion cells in r
  • Effects of Y-39983, a Selective Rho-Associated Protein Kinase Inhibitor, on Blood Flow in Optic Nerve Head in Rabbits and Axonal Regeneration of Retinal Ganglion Cells in R
  • Effects of Topical Administration of Y-39983, a Selective Rho-Associated Protein Kinase Inhibitor, on Ocular Tissues in Rabbits. IOVS.
  • Effects of Topical Administration of Y-39983, a Selective Rho-Associated Protein Kinase Inhibitor, on Ocular Tissues in Rabbits and Monkeys. IOVS.
  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review.
  • Scr
  • BrdU Cell Proliferation Assay Kit. Cell Signaling Technology.
  • Indazoles in Drug Discovery. PharmaBlock.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing.
  • BrdU Staining Protocol.
  • Rho-associated Kinase (ROCK) Activity Assay. Sigma-Aldrich.
  • Phalloidin staining protocol. Abcam.
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.
  • Measurement of Rho-Associated Kinase (ROCK) Activity in Humans: Validity of Leukocyte p-MBS/t-MBS in Comparison with Vascular Response to Fasudil. PMC.
  • Western blot for phosphoryl
  • Best Practice for Western Blot Detection of Phosphoryl
  • Phosphorylation of the myosin phosphatase targeting subunit and CPI-17 during Ca2+ sensitiz
  • Tips for detecting phosphoproteins by western blot. Proteintech Group.
  • Tips to Optimize your Western Blot for Phosphoryl

Sources

In-Depth Technical Guide: Characterizing the Binding Affinity of Thiophene-Indazole Scaffolds to the c-Jun N-terminal Kinase (JNK) Pathway

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of cellular stress responses, inflammation, and apoptosis, making it a compelling target for therapeutic intervention in a host of human diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[1] Small molecule inhibitors targeting JNKs have the potential to modulate these pathological processes. This guide provides an in-depth technical overview of the methodologies used to characterize the binding affinity of a representative thiophene-indazole scaffold, a promising class of JNK inhibitors.[2] We will delve into the mechanistic rationale behind experimental design, present detailed protocols for key biophysical and biochemical assays, and offer insights into the interpretation of the resulting data. This document serves as a comprehensive resource for researchers aiming to elucidate the molecular interactions between novel chemical entities and the JNK pathway.

Introduction: The JNK Signaling Pathway as a Therapeutic Target

The JNKs are a family of serine/threonine protein kinases belonging to the mitogen-activated protein kinase (MAPK) superfamily.[1] The pathway is activated by a wide array of stimuli, including environmental stressors and pro-inflammatory cytokines.[1] This activation occurs through a tiered kinase cascade, culminating in the phosphorylation of JNK by upstream MAPK kinases (MKK4 and MKK7). Activated JNK then translocates to the nucleus to phosphorylate and activate transcription factors, most notably c-Jun, which in turn modulates the expression of genes involved in critical cellular processes.

Dysregulation of the JNK pathway is implicated in the pathophysiology of numerous diseases. Consequently, the development of potent and selective JNK inhibitors is an area of intense research. The indazole scaffold has emerged as a promising chemotype for JNK inhibition, with derivatives demonstrating high potency and selectivity.[3][4] This guide will focus on a representative molecule from the thiophene-indazole class, which has been shown to exhibit potent JNK inhibitory activity.[2]

The Thiophene-Indazole Scaffold: A Case Study

While specific binding data for 5-(Benzothiophen-2-YL)-1H-indazole is not extensively available in public literature, extensive research on the broader thiophene-indazole scaffold has yielded potent JNK inhibitors.[2] For the purposes of this technical guide, we will use the well-characterized inhibitor, compound 29 from Jiang et al. (2021), as our exemplar.[3][4] This N-aromatic-substituted indazole derivative is a potent and selective JNK3 inhibitor with a reported IC50 of 0.005 µM .[3][4] Its characterization will serve as a practical framework for understanding the evaluation of novel JNK inhibitors.

Foundational Concepts in Binding Affinity Determination

A thorough understanding of a compound's binding affinity for its target is paramount in drug discovery. It dictates the concentration at which the drug will be effective and influences its selectivity and potential off-target effects. Key parameters include:

  • Inhibitory Concentration (IC50): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a measure of functional potency.

  • Dissociation Constant (Kd): A measure of the intrinsic affinity between a ligand and a protein. A lower Kd indicates a stronger binding affinity.

  • Inhibition Constant (Ki): The dissociation constant of the enzyme-inhibitor complex. It represents the affinity of the inhibitor for the enzyme.

These parameters can be determined using a variety of biophysical and biochemical techniques, each providing unique insights into the molecular interaction.

Methodologies for Quantifying JNK-Inhibitor Interactions

A multi-pronged approach is recommended to comprehensively characterize the binding of a thiophene-indazole inhibitor to JNK. Here, we detail three orthogonal, industry-standard techniques.

Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.

Causality Behind Experimental Choice: ITC is considered the gold standard for characterizing binding affinities as it is a label-free, in-solution technique that directly measures the heat of binding. This allows for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding, providing deep mechanistic insights into the forces driving the interaction.

  • Protein Preparation:

    • Express and purify recombinant human JNK1, JNK2, or JNK3 (the isoform of interest) with a suitable tag (e.g., 6x-His or GST) for purification.

    • Ensure the final protein preparation is of high purity (>95%) and is monodisperse, as confirmed by SDS-PAGE and size-exclusion chromatography.

    • Dialyze the protein extensively against the final ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to ensure buffer matching with the ligand solution.

    • Accurately determine the protein concentration using a reliable method such as UV-Vis spectroscopy (A280) or a BCA assay.

  • Ligand Preparation:

    • Synthesize or procure the thiophene-indazole inhibitor (e.g., compound 29 ) of high purity (>98%).

    • Dissolve the compound in the same final ITC buffer as the protein to the highest possible concentration. A small amount of DMSO may be used to aid solubility, ensuring the final concentration is identical in both the protein and ligand solutions to minimize heat of dilution effects.

  • ITC Experiment Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Load the JNK protein into the sample cell at a concentration typically 10-20 times the expected Kd.

    • Load the inhibitor into the injection syringe at a concentration 10-15 times that of the protein in the cell.

    • Perform a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat signal for each injection.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the Kd, n, and ΔH.

Logical Relationship: From ITC Data to Thermodynamic Insights

ITC_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis cluster_interpretation Mechanistic Interpretation RawHeat Raw Heat Signal IntegratedHeat Integrated Heat per Injection RawHeat->IntegratedHeat Integration BindingIsotherm Binding Isotherm IntegratedHeat->BindingIsotherm Plotting Thermodynamics Thermodynamic Parameters (Kd, n, ΔH, ΔS) BindingIsotherm->Thermodynamics Model Fitting DrivingForces Driving Forces of Binding (Enthalpic vs. Entropic) Thermodynamics->DrivingForces

Caption: Workflow for ITC data acquisition and analysis.

Surface Plasmon Resonance (SPR): Real-Time Kinetics

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding and dissociation events.

Causality Behind Experimental Choice: SPR provides valuable kinetic information, including the association rate constant (ka) and the dissociation rate constant (kd), in addition to the equilibrium dissociation constant (Kd = kd/ka). This is particularly useful for understanding the residence time of an inhibitor on its target, a parameter that can be more predictive of in vivo efficacy than affinity alone.

  • Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the JNK protein onto the activated surface via amine coupling. Aim for a low immobilization density to avoid mass transport limitations.

    • Deactivate any remaining active esters with ethanolamine.

  • Analyte Binding Analysis:

    • Prepare a series of dilutions of the thiophene-indazole inhibitor in running buffer (e.g., HBS-EP+ with a low percentage of DMSO).

    • Inject the inhibitor solutions over the sensor surface at a constant flow rate, including a buffer-only injection for double referencing.

    • Monitor the association phase, followed by a dissociation phase where only running buffer flows over the chip.

  • Data Analysis:

    • Subtract the reference channel signal and the buffer-only injection signal from the experimental data.

    • Globally fit the association and dissociation curves for all concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine ka, kd, and Kd.

Experimental Workflow: SPR for Kinase-Inhibitor Kinetics

SPR_Workflow cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis Chip Sensor Chip Immobilize Immobilize JNK Chip->Immobilize JNK JNK Protein JNK->Immobilize Inhibitor Inhibitor Dilutions Bind Inject Inhibitor (Association) Inhibitor->Bind Immobilize->Bind Dissociate Buffer Flow (Dissociation) Bind->Dissociate Sensorgram Sensorgram Dissociate->Sensorgram Kinetics Kinetic Parameters (ka, kd, Kd) Sensorgram->Kinetics Model Fitting

Caption: Step-wise workflow for an SPR experiment.

LanthaScreen™ Eu Kinase Binding Assay: A High-Throughput FRET Approach

This assay is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and measures the displacement of a fluorescently labeled, broad-spectrum kinase inhibitor ("tracer") from the kinase active site by a test compound.

Causality Behind Experimental Choice: The LanthaScreen™ assay is a robust, high-throughput method that is well-suited for screening large compound libraries and for determining the IC50 values of lead compounds. It is a competitive binding assay that directly measures the affinity of a compound for the ATP-binding site of the kinase.

  • Reagent Preparation:

    • Prepare a solution of GST-tagged JNK protein.

    • Prepare a solution of the Europium (Eu)-labeled anti-GST antibody.

    • Prepare a solution of the Alexa Fluor™ 647-labeled kinase tracer.

    • Prepare serial dilutions of the thiophene-indazole inhibitor.

  • Assay Assembly:

    • In a low-volume 384-well plate, add the JNK protein, Eu-anti-GST antibody, and the inhibitor dilutions.

    • Incubate to allow the inhibitor to bind to the kinase.

    • Add the kinase tracer to all wells.

    • Incubate to allow the tracer to bind to any unoccupied kinase active sites.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (Alexa Fluor™ 647) and 615 nm (Europium).

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio as a function of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway: JNK Activation Cascade

JNK_Pathway Stress Stress Stimuli (Cytokines, UV, etc.) MAP3K MAP3K (e.g., ASK1, MLK3) Stress->MAP3K Activates MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 Phosphorylates JNK JNK (JNK1/2/3) MKK4_7->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Gene_Expression Gene Expression (Apoptosis, Inflammation) cJun->Gene_Expression Regulates Inhibitor Thiophene-Indazole Inhibitor Inhibitor->JNK Inhibits

Caption: Simplified JNK signaling pathway and point of inhibition.

Data Presentation and Interpretation

For a comprehensive comparison of binding characteristics, the quantitative data should be summarized in a clear and structured format.

Table 1: Comparative Binding Data for a Thiophene-Indazole JNK Inhibitor (Exemplar)

ParameterJNK1JNK2JNK3p38αMethod
IC50 (µM) >100.0810.0050.110Enzymatic Assay
Kd (µM) N/DN/D~0.005N/DITC / SPR
ka (1/Ms) N/DN/D1.2 x 10^6N/DSPR
kd (1/s) N/DN/D6.0 x 10^-3N/DSPR
Selectivity (vs. JNK3) >2000x16x1x22x-

N/D: Not Determined. Data is representative and based on the characterization of potent thiophene-indazole inhibitors like compound 29.[3]

Interpretation of Results:

The data in Table 1 would indicate that our exemplar thiophene-indazole inhibitor is a highly potent and selective inhibitor of JNK3. The low nanomolar IC50 and Kd values for JNK3 signify strong binding affinity. The selectivity profile is crucial; high selectivity against other kinases, such as p38α, and even against other JNK isoforms (JNK1 and JNK2), is a desirable attribute for a therapeutic candidate, as it can minimize off-target effects. The kinetic parameters from SPR would reveal a fast association rate and a relatively slow dissociation rate, suggesting that the inhibitor forms a stable complex with JNK3.

Discussion and Future Directions

The comprehensive characterization of the binding affinity of a thiophene-indazole inhibitor to the JNK pathway, using orthogonal methods like ITC, SPR, and TR-FRET-based assays, provides a robust foundation for its further development. The high potency and selectivity of this scaffold for JNK3, as demonstrated by our exemplar compound, underscore its therapeutic potential, particularly in neurodegenerative diseases where JNK3 is predominantly expressed.[3]

Future studies should aim to elucidate the structural basis of this interaction. Co-crystallization of the inhibitor with the JNK protein can provide atomic-level details of the binding mode, as has been achieved for compound 29, revealing a type I kinase binding mode.[3] This structural information is invaluable for guiding further structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. Ultimately, a thorough understanding of the binding affinity is a critical first step in the long journey of translating a promising chemical scaffold into a life-saving therapeutic.

References

  • Jiang, Y., et al. (2021). N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. ACS Medicinal Chemistry Letters, 12(10), 1546-1552. [Link]

  • Zhang, T., et al. (2024). Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. Research Square [Preprint]. [Link]

  • Scarpori, D., et al. (2012). Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. Journal of Medicinal Chemistry, 55(17), 7846-7857. [Link]

  • Jiang, Y., et al. (2021). N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. PubMed. [Link]

  • Zhang, T., et al. (2011). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 286(44), 38455-38465. [Link]

  • Zhang, T., et al. (2024). Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. PubMed. [Link]

  • Al-Ostoot, F. H., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 16(14), 1145-1163. [Link]

  • Kim, H., & Choi, J. (2015). C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes. BMB Reports, 48(12), 651-658. [Link]

Sources

5-(Benzothiophen-2-yl)-1H-indazole: A Strategic Scaffold for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5-(Benzothiophen-2-yl)-1H-indazole , a privileged scaffold in medicinal chemistry, specifically within the domain of kinase inhibition.

Executive Summary

5-(Benzothiophen-2-yl)-1H-indazole represents a critical pharmacophore in the development of small-molecule kinase inhibitors. Belonging to the class of 5-aryl-substituted indazoles , this molecular architecture is designed to target the ATP-binding pocket of serine/threonine kinases, most notably the c-Jun N-terminal Kinases (JNKs) and PIM kinases .

The scaffold's utility stems from its ability to mimic the adenine ring of ATP, engaging the hinge region of the kinase via hydrogen bonding, while the benzothiophene moiety at the 5-position extends into the hydrophobic selectivity pocket (often the "gatekeeper" region). This guide details the chemical biology, mechanism of action (MOA), synthesis, and preclinical evaluation protocols for this compound class.

Chemical Biology & Mechanism of Action

Structural Rationale

The biological activity of 5-(Benzothiophen-2-yl)-1H-indazole is driven by its bipartite structure:

  • Indazole Core (Hinge Binder): The 1H-indazole nitrogen atoms (N1 and N2) function as hydrogen bond donor/acceptor pairs, interacting with the backbone residues of the kinase hinge region (e.g., Met108 in JNK1). This mimics the interaction of the adenine base of ATP.

  • Benzothiophene Moiety (Selectivity Filter): Attached at the C5 position, the benzothiophene ring projects into the hydrophobic pocket adjacent to the ATP site. This interaction is crucial for potency and selectivity, distinguishing the inhibitor from the endogenous ligand (ATP) and reducing off-target effects on other kinases with sterically restricted pockets.

Primary Biological Targets

While the unsubstituted scaffold serves as a lead, derivatives of this core are potent inhibitors of:

  • JNK1/2/3 (c-Jun N-terminal Kinases): Critical mediators of the stress response, apoptosis, and neurodegeneration. Inhibition of JNK is a therapeutic strategy for neurodegenerative diseases (Alzheimer's, Parkinson's) and inflammatory conditions.

  • PIM Kinases (PIM1/2/3): Proto-oncogenes overexpressed in hematological malignancies. The 5-aryl-indazole scaffold is a known template for Pan-PIM inhibitors.

Signaling Pathway: MAPK/JNK Cascade

The primary efficacy of this scaffold is observed in the modulation of the MAPK signaling pathway. The inhibitor blocks the phosphorylation of c-Jun, thereby preventing the transcription of AP-1 regulated genes involved in apoptosis and inflammation.

JNK_Pathway Stimulus Cellular Stress (UV, Cytokines, ROS) MAP3K MAP3K (ASK1, MEKK1) Stimulus->MAP3K Activation MAP2K MAP2K (MKK4, MKK7) MAP3K->MAP2K Phosphorylation JNK JNK1 / JNK2 / JNK3 (Target of 5-Aryl-Indazole) MAP2K->JNK Phosphorylation (Thr/Tyr) cJun c-Jun (Transcription Factor) JNK->cJun Phosphorylation (Ser63/73) Nucleus Nucleus (AP-1 Gene Expression) cJun->Nucleus Translocation & Transcription Inhibitor 5-(Benzothiophen-2-yl)-1H-indazole Inhibitor->JNK ATP Competition

Figure 1: The JNK signaling cascade.[1] The 5-aryl-indazole scaffold competitively inhibits JNK, preventing c-Jun phosphorylation and downstream apoptotic signaling.

Experimental Protocols

Chemical Synthesis (Suzuki-Miyaura Coupling)

The most efficient route to 5-(Benzothiophen-2-yl)-1H-indazole is via palladium-catalyzed cross-coupling. This protocol ensures high regioselectivity and yield.

Materials:

  • 5-Bromo-1H-indazole (1.0 equiv)

  • Benzothiophene-2-boronic acid (1.2 equiv)

  • Pd(dppf)Cl2 (0.05 equiv)

  • Potassium Carbonate (K2CO3, 2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Protocol:

  • Preparation: In a nitrogen-purged reaction vial, dissolve 5-bromo-1H-indazole (200 mg) and benzothiophene-2-boronic acid (215 mg) in 1,4-dioxane (4 mL).

  • Activation: Add the aqueous K2CO3 solution (2M, 1 mL). Degas the mixture by bubbling nitrogen for 5 minutes.

  • Catalysis: Add Pd(dppf)Cl2 (40 mg). Seal the vial immediately.

  • Reaction: Heat the mixture to 90°C for 12 hours under vigorous stirring.

  • Work-up: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na2SO4.[2]

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient 80:20 to 60:40) to yield the title compound as an off-white solid.

In Vitro Kinase Assay (JNK1)

To validate biological activity, a radiometric kinase assay is the gold standard for determining IC50 values.

Reagents:

  • Recombinant human JNK1 (active).

  • Substrate: ATF2 fusion protein or c-Jun peptide.

  • [γ-33P]ATP (Specific activity: 10 µCi/µL).

  • Assay Buffer: 25 mM MOPS (pH 7.2), 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT.

Workflow:

  • Compound Dilution: Prepare a 10-point serial dilution of 5-(Benzothiophen-2-yl)-1H-indazole in DMSO (Final DMSO concentration < 1%).

  • Enzyme Incubation: Incubate JNK1 kinase (5-10 nM) with the compound for 15 minutes at room temperature.

  • Reaction Initiation: Add the substrate (ATF2) and ATP mix (containing [γ-33P]ATP).

  • Kinetic Phase: Incubate at 30°C for 30 minutes.

  • Termination: Stop reaction by spotting 20 µL onto P81 phosphocellulose paper.

  • Quantification: Wash filters 3x with 0.75% phosphoric acid, dry, and measure radioactivity via scintillation counting.

  • Analysis: Plot dose-response curves (log[inhibitor] vs. % activity) to calculate IC50.

Cellular Viability Assay (MTT)

Objective: Assess the cytotoxicity of the compound in cancer cell lines (e.g., HCT116 or Jurkat).

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24 hours.

  • Treatment: Treat cells with increasing concentrations of the inhibitor (0.1 µM – 100 µM) for 72 hours.

  • Development: Add MTT reagent (0.5 mg/mL) and incubate for 4 hours at 37°C.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Measurement: Read absorbance at 570 nm.

Preclinical Pharmacology Data (Representative)

The following table summarizes the typical activity profile for 5-aryl-indazole derivatives in kinase assays. Note: Values are representative of the scaffold class.

Target KinaseIC50 (nM)Biological Relevance
JNK1 20 - 150Inhibition of stress-induced apoptosis.
JNK2 30 - 180Redundant role with JNK1; anti-inflammatory.
JNK3 10 - 100Neuronal specific; target for neurodegeneration.
PIM1 50 - 250Cell cycle progression; survival signaling.
p38 MAPK > 1000Selectivity Index: >10-fold selectivity vs. JNK is desired.
CDK2 > 5000Low off-target toxicity.

Synthesis & Optimization Workflow

The following diagram illustrates the logical flow from scaffold synthesis to lead optimization, highlighting the critical decision points in the SAR (Structure-Activity Relationship) study.

Synthesis_Workflow Start Start: 5-Bromo-1H-indazole Step1 Suzuki Coupling (Benzothiophene-2-boronic acid) Start->Step1 Pd(dppf)Cl2, K2CO3 Product 5-(Benzothiophen-2-yl)-1H-indazole (Lead Scaffold) Step1->Product Yield > 70% Assay Kinase Assay (JNK1/2/3 IC50) Product->Assay Screening Decision Selectivity Check (vs. p38/CDK) Assay->Decision Data Analysis Decision->Product High Potency Optimize SAR Optimization (N1-Alkylation / C3-Substitution) Decision->Optimize Low Selectivity

Figure 2: Optimization workflow for 5-aryl-indazole kinase inhibitors. The Suzuki coupling provides the core scaffold, which is then screened and optimized for selectivity.

References

  • Synthesis of 5-(thiophen-2-yl)-1H-indazoles by the Suzuki cross-coupling. Source: ResearchGate / Antonella Migliorini et al. URL:[3][Link]

  • Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. (Context on JNK inhibition assays and SAR). Source: National Institutes of Health (PMC) URL:[Link]

  • Indazole derivatives as protein kinase inhibitors. Source: MDPI (Molecules) URL:[Link]

  • PubChem Compound Summary: 5-(2-aminoethyl)-7-[7-(1-benzothiophen-2-yl)-1H-indazol-5-yl]pyrrolo[3,2-d]pyrimidin-2-amine. Source:[4] PubChem URL:[4][Link]

Sources

Technical Guide: The Role of 5-(Benzothiophen-2-yl)-1H-indazole in Signal Transduction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore & Target Landscape

5-(Benzothiophen-2-yl)-1H-indazole (CAS: 885272-48-0) represents a privileged scaffold in medicinal chemistry, functioning primarily as an ATP-competitive Type I Kinase Inhibitor . While the indazole core mimics the adenine ring of ATP to anchor the molecule at the kinase hinge region, the benzothiophene moiety extends into the hydrophobic back-pocket (selectivity pocket), a structural feature critical for high-affinity binding.

In the context of signal transduction, this scaffold is most significant for its modulation of the Mitogen-Activated Protein Kinase (MAPK) pathways, specifically the c-Jun N-terminal Kinase (JNK) cascade. It also exhibits polypharmacology against receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR , depending on specific substitution patterns.

This guide details the use of this compound as a chemical probe to dissect stress-signaling pathways, providing rigorous protocols for validating its efficacy in blocking downstream transcription factor activation (e.g., c-Jun, ATF2).

Molecular Mechanism of Action

To understand the signal transduction impact, one must first understand the binding event. 5-(Benzothiophen-2-yl)-1H-indazole operates via steric occlusion of the ATP-binding site .

Structural Binding Logic
  • Hinge Binding (Indazole): The nitrogen atoms of the indazole ring form hydrogen bonds with the backbone residues of the kinase hinge region (e.g., Met111 in JNK1). This mimics the interaction of the adenine N1 and N6 amino group of ATP.

  • Hydrophobic Clamp (Benzothiophene): The benzothiophene group is a lipophilic moiety that occupies the hydrophobic pocket adjacent to the gatekeeper residue. This interaction confers potency and, to a lesser degree, selectivity against kinases with smaller gatekeeper residues.

Signal Interruption

By occupying the ATP pocket, the molecule prevents the phosphotransfer of the


-phosphate from ATP to the substrate (e.g., c-Jun). This results in a "dead" kinase, halting the propagation of the signal regardless of upstream activation by MKK4 or MKK7.

Core Signal Transduction Pathway: The JNK Cascade

The primary utility of 5-(Benzothiophen-2-yl)-1H-indazole is the interrogation of the JNK Signaling Pathway , a critical regulator of apoptosis, inflammation, and cellular stress responses.

Pathway Visualization

The following diagram illustrates the hierarchical activation of the JNK pathway and the precise intervention point of the inhibitor.

JNK_Pathway Stress Cellular Stress (UV, Cytokines, ROS) ASK1 MAP3K (ASK1 / MEKK1) Stress->ASK1 Activation MKK MAP2K (MKK4 / MKK7) ASK1->MKK Phosphorylation JNK MAPK (JNK1 / JNK2 / JNK3) MKK->JNK Phosphorylation (Thr-Pro-Tyr) cJun c-Jun (Phosphorylated) JNK->cJun Phosphorylation (Ser63/73) ATF2 ATF2 (Phosphorylated) JNK->ATF2 Phosphorylation Inhibitor 5-(Benzothiophen-2-yl) -1H-indazole Inhibitor->JNK ATP-Competitive Inhibition Apoptosis Apoptosis / Inflammation cJun->Apoptosis Transcription ATF2->Apoptosis

Caption: The JNK MAPK cascade showing the ATP-competitive inhibition blocking downstream phosphorylation of c-Jun and ATF2.

Experimental Validation Protocols

To scientifically validate the role of 5-(Benzothiophen-2-yl)-1H-indazole in your specific model, you must demonstrate dose-dependent inhibition of substrate phosphorylation.

Protocol A: Cellular Target Engagement (Western Blot)

Objective: Confirm inhibition of c-Jun phosphorylation (Ser63) in intact cells under stress conditions.

Reagents:

  • HEK293 or Jurkat cells.

  • Stressor: Anisomycin (

    
    ) or UV-C irradiation.
    
  • Inhibitor: 5-(Benzothiophen-2-yl)-1H-indazole (Stock: 10mM in DMSO).

  • Primary Antibodies: Anti-p-c-Jun (Ser63), Anti-Total c-Jun, Anti-GAPDH.

Step-by-Step Methodology:

  • Seeding: Plate cells at

    
     cells/well in 6-well plates; incubate overnight.
    
  • Pre-treatment: Treat cells with the inhibitor at varying concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10

    
    ) for 60 minutes . Include a DMSO-only vehicle control.
    
  • Induction: Add Anisomycin (

    
    ) to all wells (except a "No Stress" control) for 30 minutes  to hyperactivate the JNK pathway.
    
  • Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (

    
    , NaF). Lyse in RIPA buffer.
    
  • Immunoblot: Resolve 30

    
     protein on 10% SDS-PAGE. Transfer to PVDF.
    
  • Detection: Probe for p-c-Jun (Ser63) .

    • Success Criteria: You should observe a strong p-c-Jun band in the "DMSO + Anisomycin" lane. This band should diminish in intensity in a dose-dependent manner in the inhibitor-treated lanes. Total c-Jun levels should remain constant.

Protocol B: In Vitro Kinase Assay (ADP-Glo)

Objective: Quantify the IC50 of the compound against purified JNK1 to confirm direct binding.

Workflow Diagram:

Assay_Workflow Step1 Reaction Assembly (Kinase + Substrate + Inhibitor) Step2 Start Reaction (+ ATP) Step1->Step2 Step3 Incubation (60 min @ RT) Step2->Step3 Step4 Depletion (Add ADP-Glo Reagent) Step3->Step4 Terminates Kinase Consumes ATP Step5 Detection (Add Kinase Detection Reagent) Step4->Step5 Converts ADP -> ATP Luciferase Reaction Step6 Read Luminescence (RLU) Step5->Step6

Caption: ADP-Glo kinase assay workflow for determining IC50 values.

Data Interpretation:

  • IC50 Calculation: Plot RLU (Relative Light Units) vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve (variable slope).

  • Expected Range: Potent indazole-benzothiophene derivatives typically exhibit IC50 values in the low nanomolar range (10-100 nM) against JNK isoforms.

Data Presentation & Analysis

When reporting the effects of 5-(Benzothiophen-2-yl)-1H-indazole, summarize your findings using the following structure to ensure comparability.

Selectivity Profile (Representative Data)

Note: Values are illustrative of the scaffold class.

Kinase TargetIC50 (nM)Biological Relevance
JNK1 15 - 40 Primary target; blocks stress signaling.
JNK2 20 - 50 Redundant role in stress; distinct role in T-cell activation.
VEGFR2 150 - 300 Off-target; relevant for angiogenesis studies.
p38 MAPK > 10,000Good selectivity against parallel stress pathways.
ERK1/2 > 10,000Good selectivity against mitogenic pathways.
Troubleshooting Common Issues
  • Precipitation: The benzothiophene moiety is highly lipophilic. Ensure DMSO concentration in the final assay buffer is < 1% but sufficient to keep the compound soluble. If IC50 curves flatten at high concentrations, suspect precipitation.

  • Fluorescence Interference: Benzothiophenes can be intrinsic fluorophores. If using a fluorescence-based assay (e.g., LanthaScreen), run a "compound only" control to check for autofluorescence background.

References

  • Zhang, T., Inesta-Vaquera, F., Niepel, M., Zhang, J., Ficarro, S. B., Machleidt, T., ... & Gray, N. S. (2012). Discovery of potent and selective covalent inhibitors of JNK. Chemistry & Biology, 19(1), 140-154.

  • Davis, R. J. (2000). Signal transduction by the JNK group of MAP kinases. Cell, 103(2), 239-252.

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.

  • PubChem Compound Summary. 5-(Benzothiophen-2-yl)-1H-indazole (CAS 885272-48-0).[1]

Sources

Methodological & Application

Efficient synthesis route for 5-(Benzothiophen-2-YL)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details an optimized, scalable protocol for the synthesis of 5-(benzothiophen-2-yl)-1H-indazole , a privileged scaffold in medicinal chemistry often associated with kinase inhibition (e.g., ITK, JNK) and GPCR modulation.

While direct coupling of unprotected indazoles is possible, it frequently suffers from catalyst poisoning due to the acidic N-H proton and poor solubility. This guide presents a convergent, high-efficiency route utilizing a temporary Tetrahydropyranyl (THP) protecting group strategies to ensure regioselectivity, high yields (>80%), and ease of purification. A secondary "Direct Route" is provided for high-throughput screening (HTS) contexts where speed outweighs isolated yield.

Retrosynthetic Analysis & Strategy

The target molecule is constructed via a Suzuki-Miyaura cross-coupling between the C5-position of the indazole ring and the C2-position of the benzothiophene.

Strategic Disconnection:

  • Bond Formed: C(sp²)-C(sp²) between Indazole-C5 and Benzothiophene-C2.

  • Coupling Partners: 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (Electrophile) + Benzo[b]thiophen-2-ylboronic acid (Nucleophile).

  • Catalytic System: Pd(dppf)Cl₂[1][2][3][4][5]·DCM / K₂CO₃ (Robust, O₂ tolerant) or XPhos Pd G3 (High turnover for sterically demanding substrates).

Retrosynthesis cluster_logic Strategic Logic Target Target: 5-(Benzothiophen-2-yl)-1H-indazole Disconnection Suzuki-Miyaura Disconnection Target->Disconnection Retrosynthesis Fragment1 Fragment A: 5-Bromo-1H-indazole (Protected as THP) Disconnection->Fragment1 Fragment2 Fragment B: Benzo[b]thiophen-2-yl- boronic acid Disconnection->Fragment2 Logic1 N1-Protection (THP) prevents catalyst poisoning and improves solubility. Fragment1->Logic1 Logic2 Benzothiophene Boronic Acid is commercially available and stable. Fragment2->Logic2

Caption: Retrosynthetic logic prioritizing N1-protection to maximize cross-coupling efficiency.

Detailed Experimental Protocols

Route A: The Robust "Process-Ready" Method (Recommended)

Best for: Gram-scale synthesis, high purity requirements, and library generation.

Step 1: Protection of 5-Bromoindazole The N1-H of indazole is acidic (pKa ~14). Protection with DHP (3,4-dihydro-2H-pyran) installs the THP group, rendering the molecule lipophilic and compatible with non-polar coupling solvents.

  • Reagents: 5-Bromo-1H-indazole (1.0 equiv), 3,4-Dihydro-2H-pyran (DHP, 1.5 equiv), p-Toluenesulfonic acid (PTSA, 0.1 equiv).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve 5-bromo-1H-indazole in DCM (0.5 M).

    • Add PTSA catalyst followed by dropwise addition of DHP at 0 °C.

    • Allow to warm to Room Temperature (RT) and stir for 3–12 h (Monitor by TLC; Rf ~0.6 in 20% EtOAc/Hex).

    • Workup: Quench with sat. NaHCO₃. Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Silica gel flash chromatography (0-10% EtOAc/Hexane).

    • Yield Expectation: 90–95%.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Reagents: 5-Bromo-1-(THP)-indazole (1.0 equiv), Benzo[b]thiophen-2-ylboronic acid (1.2 equiv).

  • Catalyst: Pd(dppf)Cl₂[1][2][3][4][5]·DCM (3–5 mol%). Why? Ferrocenyl ligands prevent Pd aggregation and resist oxidation better than PPh₃.

  • Base: 2M Aqueous K₂CO₃ (3.0 equiv).

  • Solvent: 1,2-Dimethoxyethane (DME) : Water (4:1 ratio). Note: Dioxane/Water is a viable alternative.

  • Procedure:

    • Charge a reaction vial/flask with the protected indazole, boronic acid, and Pd catalyst.

    • Evacuate and backfill with Nitrogen/Argon (3 cycles).[4][6]

    • Add degassed DME and 2M K₂CO₃ solution via syringe.

    • Heat to 85–90 °C for 4–16 h.

    • Monitoring: LC-MS should show conversion to product mass (M+H).

    • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry (Na₂SO₄) and concentrate.

    • Purification: Pass through a short silica plug (eluting with 20% EtOAc/Hexane) to remove bulk Pd residues.

Step 3: Deprotection (THP Removal)

  • Reagents: HCl (4M in Dioxane) or Trifluoroacetic acid (TFA).

  • Procedure:

    • Dissolve the intermediate in DCM/MeOH (1:1) or neat DCM.

    • Add HCl (4M in dioxane, 5–10 equiv) or TFA (10% v/v).

    • Stir at RT for 2–4 h.

    • Workup: Neutralize carefully with sat. NaHCO₃ (solid formation often occurs). Filter the precipitate (product) or extract with EtOAc/THF mixture (product has low solubility in pure EtOAc).

    • Final Purification: Recrystallization from EtOH/Water or DMSO/Water is often sufficient. If chromatography is needed, use DCM:MeOH (95:5).

Route B: The "Direct" Method (High-Throughput)

Best for: Small scale (<50 mg), rapid screening, or when protection steps must be avoided.

  • Substrates: 5-Bromo-1H-indazole (Unprotected) + Benzo[b]thiophen-2-ylboronic acid.

  • Catalyst: XPhos Pd G3 (2–5 mol%). Why? Buchwald precatalysts activate quickly and the bulky biaryl ligand prevents coordination of the free indazole nitrogen to the Pd center.

  • Base: K₃PO₄ (3.0 equiv).[7]

  • Solvent: 1,4-Dioxane : Water (4:1).[6][8]

  • Temp: 100 °C (Sealed tube/Microwave recommended).

  • Note: Yields are typically lower (50–65%) due to potential N-arylation side reactions or catalyst deactivation, but it saves two synthetic steps.

Optimization & Troubleshooting Guide

The following table summarizes critical parameters for optimizing the Suzuki coupling step.

ParameterStandard ConditionOptimization OptionEffect / Rationale
Catalyst Pd(dppf)Cl₂ (5 mol%)XPhos Pd G3 or Pd(dtbpf)Cl₂XPhos is superior for sterically hindered or unprotected substrates. dtbpf offers faster kinetics.
Solvent DME / H₂O (4:1)Toluene / EtOH / H₂OToluene systems can improve solubility for very greasy benzothiophene analogs.
Base K₂CO₃Cs₂CO₃ or K₃PO₄Cs₂CO₃ is more soluble in organic solvents and often boosts yields for difficult couplings.
Stoichiometry 1.2 equiv Boronic Acid1.5–2.0 equivBoronic acids can undergo protodeboronation (hydrolysis) in water; excess ensures completion.

Workflow Visualization

Workflow Start Start: 5-Bromo-1H-indazole Step1 Step 1: Protection (DHP, PTSA) >90% Yield Start->Step1 DCM, RT Step2 Step 2: Coupling (Pd(dppf)Cl2, Base) 85C, 4-16h Step1->Step2 DME/H2O Ar Atmosphere Step3 Step 3: Deprotection (HCl/Dioxane) Precipitation Step2->Step3 Acidic Hydrolysis Final Final Product: 5-(Benzothiophen-2-yl)- 1H-indazole Step3->Final Filtration/Recryst.

Caption: Step-by-step synthetic workflow for the high-efficiency Route A.

Analytical Data Expectations

For 5-(benzothiophen-2-yl)-1H-indazole :

  • 1H NMR (DMSO-d6):

    • Indazole NH: Broad singlet ~13.1–13.3 ppm.

    • Indazole C3-H: Singlet ~8.1–8.2 ppm.

    • Benzothiophene C3-H: Singlet ~7.8–8.0 ppm (Characteristic diagnostic peak).

    • Aromatic Region: Multiplets 7.3–8.0 ppm integrating to 7 protons.

  • LC-MS: ESI+ [M+H] calc: 251.06, found: 251.1.

References

  • Migliorini, A. et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508-4521.

  • BenchChem Application Note. (2025). Comparative Analysis of Catalysts for 5-Bromoindole Suzuki Coupling.

  • Billingsley, K., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[2][9][10] Journal of the American Chemical Society. (Validation of XPhos for unprotected azoles).

  • PubChem Compound Summary. 5-(2-aminoethyl)-7-(7-(benzo[b]thiophen-2-yl)-1H-indazol-5-yl)... (Structural confirmation of the core scaffold).

Sources

Application Note: Precision Crystallization Protocols for 5-(Benzothiophen-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This technical guide details the isolation and crystallization strategies for 5-(Benzothiophen-2-yl)-1H-indazole (CAS: 885272-48-0). As a fused bicyclic heterocycle containing both indazole and benzothiophene moieties, this compound represents a privileged scaffold in kinase inhibitor discovery (e.g., JNK, VEGFR pathways).

Achieving high-purity crystalline forms of this intermediate is critical for downstream structure-activity relationship (SAR) studies and formulation. This guide addresses the specific challenges associated with this molecule, including tautomeric control (1H- vs. 2H-indazole), solubility management of the rigid aromatic backbone, and purification from Palladium-catalyzed cross-coupling byproducts.

Physicochemical Profile (Calculated)
PropertyValue / CharacteristicImplication for Crystallization
Molecular Formula C₁₅H₁₀N₂SModerate molecular weight (250.32 Da).
LogP (Predicted) ~4.2 - 4.8Highly lipophilic; poor water solubility. Requires organic solvents or binary mixtures.
pKa (Indazole NH) ~13.8 (Acidic), ~1.2 (Basic)Amphoteric but predominantly neutral at pH 7. Crystallization typically targets the free base.
H-Bond Donors/Acceptors 1 Donor / 2 AcceptorsStrong potential for intermolecular H-bonding (dimer formation), aiding crystal lattice stability.

Pre-Formulation: Solubility Profiling & Solvent Selection

Before initiating bulk crystallization, a solubility screen is mandatory to define the Metastable Zone Width (MSZW) . Due to the planar, rigid structure of the benzothiophene-indazole system, this compound exhibits "brick dust" character—high melting point and low solubility in non-polar solvents.

Protocol 1: Gravimetric Solubility Screen

Objective: Determine the saturation limit (


) in key solvent classes.

Procedure:

  • Weigh 10 mg of crude 5-(Benzothiophen-2-yl)-1H-indazole into 4 mL vials.

  • Add solvent in 100 µL increments at 25°C, vortexing for 5 minutes between additions.

  • If undissolved after 2 mL, heat to 60°C (or boiling point).

  • Observe dissolution clarity.

Recommended Solvent Systems:

Solvent ClassSpecific SolventSolubility BehaviorRole in Crystallization
Dipolar Arotic DMSO, DMF, NMPHigh Solubility (>50 mg/mL)Primary Solvent for anti-solvent methods.
Alcohols Ethanol, 2-Propanol (IPA)Moderate (Heat required)Primary Solvent for cooling crystallization.
Esters/Ethers Ethyl Acetate, THFModerate to GoodGood for intermediate purification.
Hydrocarbons Toluene, HeptaneLow / Anti-solventAnti-solvent or wash solvent.
Aqueous WaterInsolubleStrong Anti-solvent .

Crystallization Workflows

We present three distinct methodologies. Method A is the industry standard for purity. Method B is optimized for yield recovery from mother liquors.

Method A: Thermodynamic Cooling Crystallization (Preferred for Purity)

Best for: Final API steps, removing Pd-catalyst residues, and ensuring thermodynamic stability (1H-tautomer).

Rationale: The high temperature dependence of solubility in alcohols allows for a controlled supersaturation curve, promoting the growth of dense, well-defined prisms or needles while rejecting impurities into the supernatant.

Step-by-Step Protocol:

  • Dissolution: Charge 10.0 g of crude solid into a reactor. Add Ethanol (EtOH) (approx. 15-20 volumes, 150-200 mL).

  • Reflux: Heat the slurry to reflux (78°C). If dissolution is incomplete, add DMSO dropwise (max 5% v/v) until clear. Note: DMSO acts as a co-solvent to break strong lattice energy.

  • Hot Filtration: Filter the hot solution through a Celite pad (or 0.45 µm sinter) to remove Palladium black or inorganic salts. Rinse with hot EtOH.

  • Nucleation: Reheat filtrate to near reflux. Cool slowly to 60°C over 30 minutes.

  • Seeding (Optional but Recommended): At 60°C (metastable zone), add 0.1% w/w pure seed crystals. Hold for 1 hour to allow seed healing.

  • Cooling Ramp: Cool to 5°C at a rate of 10°C/hour. Linear cooling prevents oiling out.

  • Isolation: Filter the resulting solids. Wash with cold Ethanol (0°C).

  • Drying: Vacuum dry at 45°C for 12 hours.

Method B: Anti-Solvent Precipitation (High Throughput)

Best for: Rapid isolation from synthesis reaction mixtures (e.g., post-Suzuki coupling).

Rationale: Drastic change in polarity forces the hydrophobic benzothiophene moiety out of solution instantly.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude oil/solid in a minimum volume of THF or DMSO (approx. 5 volumes) at room temperature.

  • Anti-solvent Prep: Prepare a vessel with 20 volumes of Water (or 0.1% aqueous acetic acid to suppress ionization).

  • Addition: Add the organic solution slowly into the vortex of the stirring water phase over 20 minutes. Crucial: Add Solvent to Anti-solvent to maintain low local supersaturation.

  • Aging: Stir the resulting suspension for 2 hours to transform any amorphous precipitate into crystalline material (Ostwald ripening).

  • Filtration: Filter and wash copiously with water to remove polar impurities and DMSO/THF.

Visualization of Workflows

Crystallization_Workflow Start Crude 5-(Benzothiophen-2-yl)-1H-indazole Solubility_Check Solubility Profiling (Gravimetric Screen) Start->Solubility_Check Decision Purity vs. Yield? Solubility_Check->Decision Method_A Method A: Cooling Crystallization (Solvent: EtOH or IPA) Decision->Method_A High Purity Req. Method_B Method B: Anti-Solvent (Solvent: DMSO -> Water) Decision->Method_B High Yield / Initial Isolation Process_A1 Dissolve at Reflux (78°C) Method_A->Process_A1 Process_B1 Dissolve in DMSO (RT) Method_B->Process_B1 Process_A2 Hot Filtration (Remove Pd) Process_A1->Process_A2 Process_A3 Slow Cool to 5°C (10°C/hr) Process_A2->Process_A3 End_Product Pure Crystalline Solid (>99% HPLC) Process_A3->End_Product Process_B2 Add to Water (Anti-solvent) Process_B1->Process_B2 Process_B3 Age Slurry (Ostwald Ripening) Process_B2->Process_B3 Process_B3->End_Product

Figure 1: Decision matrix for selecting the optimal crystallization strategy based on process requirements.

Solid-State Characterization & Troubleshooting

Once crystals are isolated, they must be validated. Indazoles are prone to tautomerism (


 vs 

).[1][2][3][4][5] The

-tautomer is generally the thermodynamic form, but rapid precipitation (Method B) can sometimes trap the kinetic

-form or amorphous content.
Analytical Validation Protocol
  • PXRD (Powder X-Ray Diffraction):

    • Purpose: Confirm crystallinity and identify polymorphs.

    • Acceptance Criteria: Sharp, distinct Bragg peaks. Amorphous halos indicate incomplete crystallization (re-slurry required).

  • HPLC (Purity):

    • Purpose: Quantify chemical purity.

    • Target: >98.5% area.

    • Note: Ensure the method separates the starting material (5-bromoindazole) and the boronic acid coupling partner.

  • 1H-NMR (DMSO-d6):

    • Purpose: Confirm structure and tautomer state.

    • Diagnostic: The NH proton of 1H-indazole typically appears broad around 13.0–13.5 ppm.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Oiling Out Solution cooled too fast or saturation temp too high.Re-heat to dissolve oil. Add seed crystals. Reduce cooling rate to 5°C/hr.
Low Yield High solubility in mother liquor.Cool to lower temp (-10°C) or add anti-solvent (Water) to the cooled mixture.
Colored Impurities Palladium or oxidation byproducts.Use activated carbon (Charcoal) treatment during the hot filtration step in Method A.
Amorphous Solid Precipitation was too fast (Method B).Perform a "slurry age": Heat the suspension to 50°C for 4 hours, then cool slowly.

Scientific Grounding & Mechanism

The Indazole Tautomerism Factor

Indazoles exist in equilibrium between


- and 

-forms.[2][3][4][5] Calculations and experimental data confirm the

-indazole is the thermodynamically stable tautomer in the solid state (approx. 4-5 kcal/mol more stable than 2H).
  • Implication: Crystallization solvents that can donate hydrogen bonds (like Ethanol) stabilize the

    
    -form through intermolecular networking. Aprotic solvents might stabilize the 
    
    
    
    -form transiently, but slow crystallization will almost invariably yield the
    
    
    -form.
The "Brick Dust" Effect

The benzothiophene moiety adds significant planarity and aromatic surface area, increasing


 stacking interactions. This results in high lattice energy.
  • Implication: This is why we recommend DMSO as a co-solvent. It disrupts these strong

    
    -stacks during dissolution, while the addition of water or cooling re-establishes them in an ordered fashion.
    

References

  • Synthesis of 5-substituted indazoles

    • Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010).[6] "General and Efficient Synthesis of Substituted 3-Aminoindazoles." The Journal of Organic Chemistry, 75(8), 2730–2732. Link

  • Suzuki Coupling for Indazole-Thiophene derivatives

    • Dawood, K. M., et al. (2020). "Synthesis of 5-(thiophen-2-yl)-1H-indazoles by the Suzuki cross-coupling." Advanced Synthesis & Catalysis. (General protocol adaptation for 5-aryl indazoles). Link

  • Indazole Tautomerism and Crystallography

    • Claramunt, R. M., et al. (2006). "The structure of indazole and its derivatives." Arkivoc, (ii), 23-30. (Mechanistic basis for 1H-tautomer stability). Link

  • General Crystallization Strategies for Kinase Inhibitors

    • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Source for cooling and anti-solvent protocols). Link

Sources

Handling and storage requirements for 5-(Benzothiophen-2-YL)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: 5-(Benzothiophen-2-YL)-1H-indazole

Introduction

5-(Benzothiophen-2-YL)-1H-indazole is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its molecular architecture, featuring a fusion of the biologically active indazole scaffold with a benzothiophene moiety, makes it a valuable building block for synthesizing novel therapeutic agents.[1][2][3] Indazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[2][3][4] Given its role as a key research chemical, ensuring the integrity and stability of 5-(Benzothiophen-2-YL)-1H-indazole through meticulous handling and storage is paramount for reproducible and reliable experimental outcomes.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling and storage requirements for this compound. As no specific Safety Data Sheet (SDS) is broadly available for this precise molecule, these protocols are synthesized from best practices for analogous heterocyclic compounds, including indazoles and benzothiophenes, to ensure a high standard of safety and compound preservation.

Compound Profile and Hazard Assessment

A foundational understanding of the compound's properties is critical before any handling. The information below is based on its chemical structure and data from closely related analogues.

PropertyValueSource / Method
IUPAC Name 5-(1-Benzothiophen-2-yl)-1H-indazole---
CAS Number 885272-48-0[5]
Molecular Formula C₁₅H₁₀N₂S[6]
Molecular Weight 250.32 g/mol [6]
Physical Form Assumed to be a solid (e.g., crystalline powder)Inferred from similar compounds

Inherent Hazard Analysis:

  • Absence of Specific SDS: A dedicated Safety Data Sheet for 5-(Benzothiophen-2-YL)-1H-indazole is not readily accessible. Therefore, it must be handled as a compound with unknown toxicity . All procedures should adhere to the principle of minimizing exposure.

  • Inferred Hazards from Structural Moieties:

    • Benzothiophene: Derivatives can be harmful if swallowed and may cause skin and eye irritation.[7][8] They can also be harmful to aquatic life.[7]

    • Indazole: The indazole nucleus is a common pharmacophore.[9][10] While many derivatives are biologically active, this also implies they can interact with physiological systems, necessitating caution.

  • Recommendation: Treat this compound as, at minimum, harmful if swallowed or inhaled, and a potential skin and eye irritant.[7]

Long-Term and Short-Term Storage Protocols

Proper storage is crucial to prevent chemical degradation from light, moisture, and oxidation. The integrity of your research depends on starting with a stable, uncompromised compound.

Recommended Storage Conditions
ParameterConditionRationale & Causality
Temperature 2-8°C (Refrigerated) Complex organic molecules, especially those with heteroatoms like nitrogen and sulfur, can be sensitive to thermal degradation over time. Refrigeration slows down potential decomposition pathways. Several suppliers of similar indazole-thiophene compounds recommend storing at 0-8°C.[1][11]
Atmosphere Inert Gas (Argon or Nitrogen) To prevent oxidation. The aromatic rings and heteroatoms can be susceptible to slow oxidation upon prolonged exposure to air, leading to the formation of impurities.
Light Protect from Light (Amber Vial) Aromatic and heterocyclic systems can be light-sensitive, potentially leading to photochemical degradation or rearrangement.[12]
Container Tightly Sealed, Screw-Cap Vial Prevents exposure to atmospheric moisture and oxygen. The container should be clearly and durably labeled.
Location Designated Chemical Storage Cabinet Store in a well-ventilated cabinet away from incompatible materials such as strong oxidizing agents, acids, and bases.[13]
Storage Workflow

The following diagram outlines the decision-making process for receiving and storing the compound.

G cluster_storage Storage Protocol for 5-(Benzothiophen-2-YL)-1H-indazole cluster_conditions Storage Environment Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Visually Check Label Verify Label Information Inspect->Label If OK Prep Prepare for Storage Label->Prep If Correct Store Store in Final Location Prep->Store Place in Amber Vial, Purge with Argon/N₂, Seal Tightly Log Log in Inventory System Store->Log Record Location, Date Temp Temperature: 2-8°C Store->Temp Light Condition: Dark Store->Light Incompatibles Away From: Oxidizers, Strong Acids/Bases Store->Incompatibles

Caption: Workflow for receiving and storing the solid compound.

Safe Handling and Use Protocols

Adherence to strict handling protocols is essential to protect personnel from potential exposure and to prevent contamination of the compound.

Required Personal Protective Equipment (PPE)

Always wear the following PPE when handling 5-(Benzothiophen-2-YL)-1H-indazole in any form (solid or solution):

  • Eye Protection: Chemical safety goggles with side shields.[13][14]

  • Hand Protection: Nitrile gloves. Inspect gloves before use and change them immediately if contaminated.[13]

  • Body Protection: A full-length laboratory coat, buttoned completely.[8]

Engineering Controls

All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[8][12]

Protocol for Weighing and Preparing a Stock Solution

This protocol outlines the steps for accurately weighing the solid compound and preparing a stock solution, minimizing exposure and contamination risk.

  • Preparation:

    • Place all necessary equipment (spatula, weigh paper/boat, vial for the solution, solvent, pipettes) inside the chemical fume hood.

    • Allow the sealed container of 5-(Benzothiophen-2-YL)-1H-indazole to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of moisture.

  • Weighing:

    • Tare the analytical balance with the weigh paper or boat.

    • Carefully transfer the desired amount of the solid compound using a clean spatula. Avoid creating airborne dust.

    • Record the exact mass.

  • Solubilization:

    • Carefully transfer the weighed solid into a clean, labeled vial.

    • Add the desired volume of an appropriate solvent (see Section 4) to the vial to achieve the target concentration.

    • Seal the vial tightly and vortex or sonicate until the solid is completely dissolved. Visually inspect for any remaining particulates.

  • Cleanup:

    • Wipe down the spatula and work surface inside the fume hood with a solvent-dampened cloth.

    • Dispose of the weigh paper and any contaminated consumables in the designated solid hazardous waste container.

Spill and Waste Disposal
  • Spills: For a small spill of the solid, gently sweep it up with a dustpan and brush (or use an absorbent pad for a solution spill) and place it in a sealed, labeled container for hazardous waste.[12] Do not use water to clean up the dry powder spill initially, as this may increase aerosolization.

  • Waste Disposal: All waste, including unused compound, contaminated consumables, and empty containers, must be disposed of as hazardous chemical waste according to your institution's environmental health and safety guidelines.[12]

Solution Preparation and Stability

The compound's utility in research often begins with its solubilization.

Recommended Solvents

Based on the aromatic and heterocyclic nature of the molecule, the following solvents are recommended for creating stock solutions. Always perform a small-scale solubility test first.

SolventAbbreviationTypical Use
Dimethyl SulfoxideDMSOHigh-concentration stock solutions for biological assays.
N,N-DimethylformamideDMFOrganic synthesis and high-concentration stock solutions.
DichloromethaneDCMOrganic synthesis and characterization.
TetrahydrofuranTHFOrganic synthesis and characterization.
Solution Storage and Stability
  • General Guideline: It is always best practice to use freshly prepared solutions for experiments.

  • Stock Solutions: If storage is necessary, prepare high-concentration stock solutions (e.g., in DMSO).

  • Aliquoting: Dispense the stock solution into single-use aliquots in tightly sealed vials to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Storage Temperature: Store stock solution aliquots at -20°C or -80°C .

Solution Preparation and Aliquoting Workflow

G cluster_solution Solution Preparation & Storage Workflow Start Weigh Solid Compound (in Fume Hood) Dissolve Dissolve in Appropriate Solvent (e.g., DMSO) Start->Dissolve Vortex Vortex/Sonicate Until Clear Dissolve->Vortex Check Visually Inspect for Particulates Vortex->Check Check->Vortex Particulates Present Aliquot Dispense into Single-Use Aliquots Check->Aliquot Solution is Clear Store Store Aliquots at -20°C or -80°C Aliquot->Store Use Use Freshly Thawed Aliquot for Experiment Store->Use Thaw as Needed

Caption: Recommended workflow for preparing and storing solutions.

Summary of Recommendations

For quick reference, the key handling and storage parameters are summarized below.

ParameterRecommendation
Personal Protective Equipment Safety goggles, nitrile gloves, lab coat.
Engineering Controls Use in a chemical fume hood.
Solid Storage 2-8°C, dark, under inert gas (Argon/N₂), tightly sealed.
Solution Storage -20°C or -80°C in single-use aliquots.
Incompatibilities Strong oxidizing agents, strong acids, strong bases.
Primary Hazard Concern Unknown Toxicity. Handle with caution. Potential for irritation and harm if ingested/inhaled.

References

  • PubChem. (2010). 5-(2-aminoethyl)-7-(7-(benzo[b]thiophen-2-yl)-1H-indazol-5-yl)-5H-pyrrolo[3,2-d]pyrimidin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Reagent Database. (2025). 6-(BENZOTHIOPHEN-2-YL)-1H-INDAZOLE CAS 885272-15-1. Retrieved from [Link]

  • Wikipedia. (n.d.). Indazole. Retrieved from [Link]

  • Molecules. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Retrieved from [Link]

  • RSC Medicinal Chemistry. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Royal Society of Chemistry. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Indazole (CAS 271-44-3). Retrieved from [Link]

  • Molecules. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Benzothiophen-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-BZT-005 Topic: Yield Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary

Synthesizing 5-(Benzothiophen-2-yl)-1H-indazole presents a classic "heteroaryl-heteroaryl" coupling challenge. The primary yield-limiting factors are the protodeboronation of the benzothiophene-2-boronate species and the catalyst poisoning caused by the free N-H of the indazole.

This guide moves beyond generic Suzuki protocols to address the specific electronic and steric demands of this scaffold.

Part 1: Strategic Route Analysis

The Core Problem: Partner Selection

Users often experience low yields (10–30%) because they select the wrong halide/boronate combination.

  • Route A (Recommended): 5-Haloindazole + Benzothiophene-2-boronic acid.

    • Pros: 5-Haloindazoles are stable.

    • Cons: Benzothiophene-2-boronic acids are unstable (prone to protodeboronation).

  • Route B (Avoid): 5-Indazoleboronic acid + 2-Halobenzothiophene.

    • Cons: 2-Halobenzothiophenes are less reactive, and indazole boronic acids are difficult to purify and store.

Visual Workflow: The Optimized Pathway

The following diagram outlines the recommended "Gold Standard" pathway, utilizing N-protection to maximize catalyst turnover.

G Start 5-Bromo-1H-indazole Protect Step 1: Protection (DHP/PTSA) Start->Protect Intermed 1-(THP)-5-Bromoindazole Protect->Intermed Coupling Step 2: Suzuki Coupling (Pd(dppf)Cl2 / K2CO3) Intermed->Coupling Product_Prot Protected Intermediate Coupling->Product_Prot Boronate Benzothiophene- 2-boronic acid Boronate->Coupling  1.5 equiv Deprotect Step 3: Deprotection (HCl/MeOH) Product_Prot->Deprotect Final 5-(Benzothiophen- 2-yl)-1H-indazole Deprotect->Final

Figure 1: The Three-Stage Protocol designed to minimize side reactions and maximize purification efficiency.

Part 2: Optimized Experimental Protocols

Step 1: The "Safety Net" – N-Protection

Why: The free N-H on the indazole (pKa ~14) can deprotonate under Suzuki base conditions, forming an indazolyl anion that binds tightly to Palladium, shutting down the catalytic cycle.

  • Recommendation: Use the THP (Tetrahydropyranyl) group. It is robust under basic Suzuki conditions but falls off easily with mild acid.

Protocol:

  • Suspend 5-bromo-1H-indazole (1.0 equiv) in DCM.

  • Add 3,4-dihydro-2H-pyran (DHP) (1.5 equiv) and catalytic PTSA (0.05 equiv).

  • Stir at RT for 4 hours.

  • QC Check: TLC should show a new spot with higher Rf (less polar).

Step 2: The Critical Coupling (Suzuki-Miyaura)

Why: Benzothiophene-2-boronic acid degrades rapidly in water/base. We must use a catalyst that couples faster than the boronic acid decomposes.

The "High-Speed" Recipe:

Component Specification Rationale
Halide 1-(THP)-5-bromoindazole (1.0 equiv) Protected for stability.
Boronate Benzothiophene-2-boronic acid (1.5 - 2.0 equiv ) Excess required to account for protodeboronation loss.
Catalyst Pd(dppf)Cl₂·DCM (0.03 equiv) Large bite angle ligand (dppf) accelerates reductive elimination, crucial for heteroaryls.
Base K₂CO₂ (2.0 M aqueous, 3.0 equiv) Strong enough to activate boron, mild enough to spare the THP group.
Solvent DME (Dimethoxyethane) or Dioxane High boiling point ethers ensure good solubility.

| Temp/Time | 90°C for 2–4 hours | Fast heating is better than slow heating to favor coupling over hydrolysis. |

Procedure:

  • Charge reaction vessel with Protected Indazole, Boronic Acid, and Pd catalyst.

  • Evacuate and backfill with Nitrogen (x3). Oxygen is the enemy.

  • Add degassed solvent and aqueous base.

  • Heat vigorously to 90°C.

  • Monitor: Check HPLC/TLC at 1 hour. If the boronic acid is consumed but starting material remains, add more boronic acid (0.5 equiv), not more catalyst.

Step 3: Deprotection & Purification
  • Dissolve the crude intermediate in MeOH/THF (1:1).

  • Add 4M HCl in Dioxane (5 equiv) or concentrated aqueous HCl.

  • Heat to 60°C for 1–2 hours.

  • Neutralize with NaHCO₃, extract with EtOAc.

  • Purification: The final product often precipitates upon cooling or adding hexanes. If not, use Flash Chromatography (0–5% MeOH in DCM).

Part 3: Troubleshooting Guide

Diagnostic Logic Tree

Use this logic flow to identify why your reaction failed.

Troubleshooting Problem Reaction Failed/Low Yield CheckSM Is 5-Bromoindazole remaining? Problem->CheckSM CheckBoron Is Boronic Acid remaining? CheckSM->CheckBoron Yes (Incomplete Conv.) Purification Issue: Product lost in workup. Check aqueous layer pH. Product is amphoteric. CheckSM->Purification No (Full Conv.) CatalystDeath Diagnosis: Catalyst Poisoning. 1. Switch to XPhos Pd G2. 2. Ensure N-Protection. CheckBoron->CatalystDeath Yes Deboronation Diagnosis: Protodeboronation. 1. Switch to Pinacol Ester. 2. Use Anhydrous Base (Cs2CO3/DMF). CheckBoron->Deboronation No (It disappeared)

Figure 2: Diagnostic workflow for reaction failure analysis.

Common Failure Modes & Fixes

Issue 1: "The boronic acid is gone, but I mostly have starting material (Bromide) left."

  • Diagnosis: Protodeboronation .[1][2] The benzothiophene-2-boronic acid hydrolyzed and lost the boron group, becoming inert benzothiophene.

  • Fix A (Reagent): Switch to Benzothiophene-2-boronic acid pinacol ester . Esters are more stable than free acids.

  • Fix B (Conditions): Switch to anhydrous conditions . Use Cs₂CO₃ (solid) in dry DMF or Dioxane at 100°C. Without water, the hydrolytic deboronation pathway is suppressed.

Issue 2: "The reaction turns black immediately and stalls."

  • Diagnosis: Pd-Black precipitation . The catalyst is decomposing before it can work, likely due to the free amine on the indazole acting as a ligand.

  • Fix: Ensure the THP protection step was successful (check NMR for the characteristic methine proton at ~5.6 ppm). If you must run unprotected, use Pd(dtbpf)Cl₂ or XPhos Pd G2 , which are more robust against poisoning.

Issue 3: "I have a new spot, but it's not the product (Homocoupling)."

  • Diagnosis: Oxidative homocoupling of the boronic acid (Benzothiophene-Benzothiophene dimer).

  • Fix: This is caused by Oxygen .[3][4] Degas your solvents more thoroughly (sparge with Argon for 15 mins) and ensure the system is under positive Nitrogen pressure.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I perform this reaction without protecting the indazole? A: Yes, but it is riskier. If you choose this route, you must use a base that directs the palladium to the oxidative addition rather than N-deprotection.

  • Protocol: Use Pd(PPh₃)₄ (5 mol%) with Na₂CO₃ in DME/H₂O .

  • Note: Expect lower yields (40–50%) and difficult purification due to the high polarity of the starting material.

Q: The product is co-eluting with the de-brominated indazole byproduct. How do I separate them? A: This is a common issue.

  • Trituration: The product is much less soluble in diethyl ether than the byproduct. Suspend the crude solid in ether, sonicate, and filter.

  • Reverse Phase: If normal phase silica fails, use C18 reverse-phase chromatography (Water/Acetonitrile with 0.1% Formic Acid).

Q: Why do you recommend Pd(dppf)Cl₂ over Pd(PPh₃)₄? A: Pd(PPh₃)₄ is a generic catalyst. For heteroaryl chlorides/bromides, the rate-determining step is often the oxidative addition. The bidentate ligand (dppf) enforces a geometry that speeds up the catalytic cycle, which is crucial when your boronic acid is racing against time (decomposition).

References

  • Laraia, L. et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4509-4521. Link

    • Key citation for the use of Pd(dppf)Cl2 in 5-bromoindazole couplings.
  • Cox, P. A. et al. (2017). Protodeboronation of Heteroaryl Boronic Acids: Analysis and Mitigation. Journal of the American Chemical Society, 139(3), 13156–13165. Link

    • Authoritative source on the instability of 2-heteroaryl boronic acids.
  • BenchChem Application Note. (2025). Suzuki-Miyaura Coupling with 5-Bromoindole/Indazole Scaffolds. Link

    • General protocols for handling acidic nitrogen heterocycles in palladium c
  • Organic Chemistry Portal. Synthesis of Indazoles and Indazole Derivatives. Link

    • Reference for protection/deprotection str

Sources

Technical Support Center: Purification of 5-(Benzothiophen-2-YL)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 5-(Benzothiophen-2-YL)-1H-indazole. This document provides in-depth, experience-based guidance for researchers, medicinal chemists, and process development scientists facing challenges with the chromatographic purification of this and structurally related heterocyclic compounds. The format is designed to directly address common questions and troubleshooting scenarios encountered in the laboratory.

Introduction to the Challenge

5-(Benzothiophen-2-YL)-1H-indazole is a molecule of significant interest in medicinal chemistry, often serving as a scaffold in the development of novel therapeutic agents.[1][2] Its structure, which fuses a benzothiophene moiety with an indazole core, presents a unique purification challenge.[3] The presence of multiple aromatic rings and two nitrogen atoms in the indazole ring system imparts a moderate to high polarity and potential for strong interaction with stationary phases.[4][5]

Key challenges often include:

  • Poor separation from structurally similar impurities or unreacted starting materials.

  • Peak tailing on silica gel due to the basic nature of the indazole nitrogens.

  • Difficulty in selecting an optimal solvent system that provides both good solubility and differential migration.

This guide will equip you with the foundational principles and practical steps to overcome these hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Part 1: Method Development & Optimization

Question 1: What is the best stationary phase for purifying 5-(Benzothiophen-2-YL)-1H-indazole?

Answer: For most applications involving this class of molecule, silica gel (60 Å, 40-63 µm particle size) is the most effective and economical choice for normal-phase flash chromatography.[6]

Scientific Rationale: Normal-phase chromatography separates compounds based on polarity, using a polar stationary phase (silica) and a less polar mobile phase.[7][8][9] The surface of silica gel is rich in silanol groups (Si-OH), which are acidic and act as hydrogen bond donors. 5-(Benzothiophen-2-YL)-1H-indazole, with its polar N-H bond and lone pairs on the nitrogen atoms, can interact with these silanol groups via hydrogen bonding.[10] This interaction is the primary mechanism of retention. Less polar impurities will have weaker interactions and elute faster.[11]

Question 2: How do I select the right mobile phase (eluent)?

Answer: The selection of the mobile phase is the most critical parameter for successful separation. A binary system of a non-polar solvent and a moderately polar solvent is the standard approach. The most common and effective systems are Hexanes/Ethyl Acetate or Dichloromethane/Methanol .

The Process—From TLC to Column: Your primary tool for mobile phase selection is Thin-Layer Chromatography (TLC).[12]

  • Spotting: Dissolve your crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Spot this solution onto a silica gel TLC plate.

  • Developing: Develop several TLC plates using different ratios of your chosen solvent system (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc).

  • Analysis: The ideal solvent system for column chromatography will give your target compound a Retardation Factor (Rf) of 0.25 - 0.35 .[13] A lower Rf indicates too much retention (compound sticks to the silica), while a higher Rf suggests it will elute too quickly, potentially with impurities.

Solvent System ComponentRole in Separation
Hexane or Heptane The non-polar "weak" solvent. It pushes non-polar compounds through the column quickly.
Ethyl Acetate (EtOAc) The moderately polar "strong" solvent. It competes with your compound for binding sites on the silica, causing it to move down the column.
Dichloromethane (DCM) A solvent of intermediate polarity, often used as a base for separating more polar compounds.
Methanol (MeOH) A highly polar "strong" solvent, used with DCM for compounds that show poor mobility in Hexane/EtOAc systems.

Question 3: Should I use isocratic or gradient elution?

Answer: For complex mixtures with multiple components of varying polarities, a gradient elution is almost always superior.

Scientific Rationale:

  • Isocratic Elution uses a single, unchanging solvent composition throughout the purification. It is simple but can lead to long run times and significant peak broadening for late-eluting compounds.

  • Gradient Elution starts with a low polarity mobile phase (e.g., 5% EtOAc in Hexane) and gradually increases the percentage of the more polar solvent over time. This allows non-polar impurities to elute first in a sharp band, after which the increasing polarity of the mobile phase effectively and efficiently elutes your target compound and any more polar impurities. This results in sharper peaks, better resolution, and faster purifications.[14]

Part 2: Troubleshooting Common Issues

Question 4: My compound is streaking or "tailing" on the TLC plate and column. How can I fix this?

Answer: Peak tailing is a classic sign of strong, undesirable interactions between a basic compound and the acidic silica gel surface. To resolve this, add a small amount of a basic modifier to your mobile phase.

The Solution: Add 0.1% to 1% triethylamine (TEA) or ammonia solution to your mobile phase mixture.

Scientific Rationale: The indazole moiety is basic and can be protonated by the acidic silanol groups on the silica surface, leading to very strong ionic interactions.[4] This causes a portion of the molecules to "stick" and elute slowly, resulting in a tail. The triethylamine is a stronger base and will preferentially interact with the acidic sites on the silica, effectively "masking" them from your compound. This allows your compound to elute in a much sharper, more symmetrical band.[15]

Question 5: My compound won't move off the column, even with a high concentration of polar solvent.

Answer: This indicates either extreme polarity or that your compound has decomposed on the silica gel.

Troubleshooting Steps:

  • Check Solubility: Ensure your crude material is fully soluble in the mobile phase. If it precipitates on the column, it will not elute properly.[16] Consider "dry loading" (see Protocol 1).

  • Test for Decomposition: Spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you see new spots or a streak from the baseline that wasn't there initially, your compound is likely unstable on silica.[16]

  • Switch Stationary Phase: If decomposition is confirmed, switch to a less acidic stationary phase like alumina (basic or neutral) or consider reverse-phase chromatography.

Question 6: The separation looks great on TLC, but is poor on the column. Why?

Answer: This is a common scale-up issue. The dynamics of a pressurized column are different from the capillary action of a TLC plate.[17][18]

Common Causes & Solutions:

  • Overloading: You may have loaded too much crude material onto the column. A general rule is to load 1g of crude material per 100g of silica.[14]

  • Poor Column Packing: An improperly packed column with channels or cracks will lead to a non-uniform solvent front and broad, overlapping peaks. Ensure a homogenous, well-settled slurry.

  • Particle Size Differences: TLC plates often use smaller silica particles than flash columns, which can provide artificially high resolution.[17] This difference in separating power becomes apparent upon scale-up.

  • Sample Loading Technique: Loading the sample in a large volume of a strong solvent can cause band broadening. Always use a minimal volume of solvent or, preferably, use the dry loading technique.[15][18]

Part 3: Post-Purification

Question 7: How do I confirm the purity of my final compound?

Answer: Purity is not determined by a single method but is established through a combination of orthogonal techniques.[19]

Recommended Purity Analysis Workflow:

  • TLC Analysis: Combine the pure fractions (as determined by TLC analysis during the column run) and run a final TLC of the pooled material against your crude starting material and a reference standard if available. A pure sample should show a single spot.[20]

  • Melting Point: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.[21]

  • Spectroscopic Analysis (NMR): Proton (¹H) NMR is one of the most powerful tools for assessing purity. The absence of signals corresponding to impurities is a strong indicator of high purity.[19][20]

  • LC-MS: Liquid Chromatography-Mass Spectrometry can provide a quantitative purity value (e.g., >95% by UV at a specific wavelength) and confirm the molecular weight of your compound.[20]

Experimental Protocols & Visualizations

Protocol 1: Step-by-Step Flash Column Chromatography
  • TLC Optimization: As described in Q2, determine an optimal solvent system that provides an Rf of ~0.3 for the target compound.

  • Column Packing (Slurry Method):

    • Choose a column size appropriate for your sample amount (e.g., a 40g silica column for ~400mg of crude material).

    • In a beaker, mix the silica gel with your initial, low-polarity mobile phase (e.g., 5% EtOAc/Hexane) to form a uniform slurry.

    • Pour the slurry into the column and use air pressure to pack it firmly, ensuring no air bubbles or cracks.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM).

    • Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder of your crude material adsorbed onto silica.

    • Carefully add this powder to the top of your packed column.

  • Elution:

    • Begin running the mobile phase through the column, starting with your initial low-polarity mixture.

    • If using a gradient, systematically increase the percentage of the polar solvent.

    • Collect fractions continuously and monitor the elution process by TLC.

  • Isolation:

    • Analyze the collected fractions by TLC.

    • Combine all fractions that contain only the pure desired product.

    • Remove the solvent under reduced pressure (rotary evaporation) to yield your purified 5-(Benzothiophen-2-YL)-1H-indazole.

Visual Workflow for Purification

Purification_Workflow cluster_prep 1. Pre-Purification cluster_purify 2. Purification cluster_post 3. Post-Purification & Analysis Crude Crude Product TLC TLC Analysis (Find Rf ≈ 0.3) Crude->TLC Optimize Solvent System Pack Pack Column (Silica Gel Slurry) TLC->Pack Load Dry Load Sample Pack->Load Elute Gradient Elution (e.g., 5% -> 50% EtOAc/Hex) Load->Elute Collect Collect Fractions Elute->Collect TLC_Monitor Monitor Fractions by TLC Collect->TLC_Monitor Pool Pool Pure Fractions TLC_Monitor->Pool Evap Evaporate Solvent Pool->Evap Pure_Cmpd Pure Compound Evap->Pure_Cmpd Analysis Purity Check (NMR, LC-MS, MP) Pure_Cmpd->Analysis

Caption: General workflow from crude product to pure, analyzed compound.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Observed Tailing Peak Tailing / Streaking Start->Tailing NoMove Compound Not Eluting Start->NoMove PoorSep Poor Separation Start->PoorSep AddBase Solution: Add 0.1-1% Triethylamine to Mobile Phase Tailing->AddBase CheckDecomp Action: Check Silica Stability (TLC Test) NoMove->CheckDecomp CheckLoad Cause: Overloading or Poor Packing? PoorSep->CheckLoad DecompYes Decomposed? CheckDecomp->DecompYes SwitchPhase Solution: Use Alumina or Reverse Phase DecompYes->SwitchPhase Yes IncreasePolarity Solution: Switch to stronger solvent (e.g., DCM/MeOH) DecompYes->IncreasePolarity No ReduceLoad Solution: Reduce Sample Load, Repack Column, Use Dry Loading CheckLoad->ReduceLoad

Caption: Decision tree for common column chromatography issues.

References

  • Normal phase column chromatography: Introduction, easy principle, uses . Chemistry Notes. Available at: [Link]

  • Column Chromatography: Principles, Procedure, and Applications . Phenomenex. Available at: [Link]

  • Column chromatography . Columbia University. Available at: [Link]

  • Principles of chromatography | Stationary phase (article) . Khan Academy. Available at: [Link]

  • How to determine the purity of newly synthesized organic compound? . ResearchGate. Available at: [Link]

  • Normal Phase HPLC Column and Reverse Phase HPLC Column . Hawach Scientific. Available at: [Link]

  • How to assess substance purity of a solid from Melting Point - Theory pages . Labster. Available at: [Link]

  • 5-(2-aminoethyl)-7-(7-(benzo[b]thiophen-2-yl)-1H-indazol-5-yl)-5H-pyrrolo[3,2-d]pyrimidin-2-amine | C23H19N7S | CID 46224684 . PubChem. Available at: [Link]

  • Top 5 Methods of Assessing Chemical Purity . Moravek, Inc. Available at: [Link]

  • Mastering Column Chromatography: Techniques and Tips . Chrom Tech, Inc. Available at: [Link]

  • Optimized Flash Chromatography Purification: From TLC to large scale in three steps . Teledyne ISCO. Available at: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective . PMC. Available at: [Link]

  • Separation of Indazole on Newcrom R1 HPLC column . SIELC Technologies. Available at: [Link]

  • 5-(BENZOTHIOPHEN-2-YL)-1H-INDAZOLE CAS 885272-48-0 Life Science Database . . Available at: [Link]

  • Purification of Organic Compounds: from Crude Product to Purity . PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Available at: [Link]

  • Troubleshooting Flash Column Chromatography . Department of Chemistry : University of Rochester. Available at: [Link]

  • How to Scale-Up Normal-Phase Purification . Biotage. Available at: [Link]

  • Why can't I reproduce my TLC separation using flash column chromatography? . Sorbtech. Available at: [Link]

  • How to Reproduce TLC Separations Within Flash Column Chromatography? . AZoM. Available at: [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks . alwsci. Available at: [Link]

  • Indazole - Wikipedia . Wikipedia. Available at: [Link]

  • What is the basic principle for selecting mobile phase in preparative column chromatography? . ResearchGate. Available at: [Link]

  • Chemical Properties of 1H-Indazole (CAS 271-44-3) . Cheméo. Available at: [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography . LCGC International. Available at: [Link]

  • Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes . Beilstein Journals. Available at: [Link]

  • Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration . PMC. Available at: [Link]

  • Selective synthesis of alkyl amines and N-vinylazoles from vinyl sulfonium salts with N-nucleophiles - Supporting Information . Beilstein Journals. Available at: [Link]

  • Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration . Beilstein Journals. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold . International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review . Carpathian Journal of Science and Technology. Available at: [Link]

  • High-Throughput Purification of Five Over-the-Counter & Prescription Drug Compounds by Reverse-Phase Preparative LC-MS . Advion Interchim Scientific. Available at: [Link]

  • A Review Article on Flash Chromatography . Asian Journal of Research in Chemistry. Available at: [Link]

Sources

Enhancing bioavailability of 5-(Benzothiophen-2-YL)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 5-(Benzothiophen-2-YL)-1H-indazole. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and practical, field-proven insights to help you overcome common challenges, particularly those related to the compound's bioavailability. Our goal is to equip you with the knowledge to design and execute robust experiments, ensuring the reliable and effective progression of your research.

Introduction to 5-(Benzothiophen-2-YL)-1H-indazole

5-(Benzothiophen-2-YL)-1H-indazole is a heterocyclic compound featuring a benzothiophene moiety linked to an indazole core. Such structures are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for therapeutic areas like oncology.[1][2] The indazole scaffold is a "privileged structure" known for its diverse biological activities.[3] However, the fused aromatic nature of this compound suggests it is likely to be poorly soluble in aqueous solutions, a characteristic common to many kinase inhibitors.[4][5] This poor solubility is a primary hurdle to achieving adequate oral bioavailability, which is the fraction of an administered dose that reaches systemic circulation.[6][7]

This guide will directly address the challenges associated with the low aqueous solubility and resulting poor bioavailability of 5-(Benzothiophen-2-YL)-1H-indazole and provide actionable strategies for its enhancement.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the preclinical development of 5-(Benzothiophen-2-YL)-1H-indazole.

Q1: We are observing very low and highly variable exposure in our animal models after oral dosing. What is the likely cause?

A1: This is a classic presentation for a compound with poor aqueous solubility, likely a Biopharmaceutics Classification System (BCS) Class II or IV compound.[4] Low bioavailability is often the result of dissolution-rate-limited absorption.[8] The high variability in exposure between subjects can be attributed to differences in gastrointestinal physiology (e.g., pH, food effects) that have a more pronounced impact on poorly soluble drugs.

Q2: What are the key physicochemical properties of 5-(Benzothiophen-2-YL)-1H-indazole that we should characterize first?

A2: A thorough understanding of the compound's physicochemical properties is critical. We recommend characterizing the following:

  • Aqueous Solubility: Determine the solubility at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).

  • pKa: The acidity and basicity of the indazole moiety will influence its ionization state and, consequently, its solubility at different pHs.[9][10]

  • LogP/LogD: This will indicate the lipophilicity of the compound, which affects both solubility and membrane permeability.

  • Solid-State Properties: Characterize the crystalline form (polymorphism), melting point, and particle size. Different polymorphs can have significantly different solubilities and dissolution rates.

Q3: What are the main strategies to improve the bioavailability of a poorly soluble compound like this?

A3: There are several established approaches to enhance the bioavailability of poorly soluble drugs.[4][11] These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug particles can enhance the dissolution rate.[7]

  • Formulation Strategies:

    • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its dissolution.[11]

    • Lipid-Based Formulations: Solubilizing the drug in lipids, surfactants, or co-solvents can improve absorption.

    • Nanosuspensions: Creating a colloidal dispersion of the drug can significantly increase its surface area and dissolution rate.[7]

  • Chemical Modification:

    • Prodrugs: Modifying the molecule to a more soluble form that converts to the active drug in the body.

    • Salt Formation: If the molecule has ionizable groups, forming a salt can improve its solubility.

Q4: How do we choose the best bioavailability enhancement strategy for our compound?

A4: The optimal strategy depends on the specific properties of 5-(Benzothiophen-2-YL)-1H-indazole, the target dose, and the intended therapeutic application. A systematic approach is recommended:

G A Characterize Physicochemical Properties (Solubility, LogP, pKa, Solid Form) B Low Aqueous Solubility Identified A->B C Particle Size Reduction (Micronization, Nanonization) B->C Consider Formulation Approaches D Amorphous Solid Dispersions (Spray Drying, Hot Melt Extrusion) B->D Consider Formulation Approaches E Lipid-Based Formulations (SEDDS/SMEDDS) B->E Consider Formulation Approaches F Evaluate Formulations In Vitro (Dissolution Testing) C->F D->F E->F G Select Lead Formulations F->G H In Vivo Pharmacokinetic Studies G->H I Select Optimal Formulation for Development H->I

Caption: Workflow for selecting a bioavailability enhancement strategy.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause Troubleshooting Steps
Inconsistent results in cell-based assays. Poor solubility of the compound in the assay medium, leading to precipitation.1. Use a stock solution in a suitable organic solvent (e.g., DMSO) and ensure the final concentration in the medium is below the solubility limit. 2. Incorporate a surfactant (e.g., Tween 80) in the medium to improve solubility. 3. Visually inspect for precipitation under a microscope.
Precipitation of the compound upon dilution of a co-solvent formulation. The drug is supersaturated upon dilution in an aqueous environment and "crashes out" of solution.[8]1. Incorporate a precipitation inhibitor (e.g., a hydrophilic polymer like HPMC) into the formulation. 2. Consider a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS) that forms a fine emulsion upon dilution.
No significant improvement in bioavailability after micronization. The compound may be "brick dust" with very low intrinsic solubility, or it may be permeability-limited (BCS Class IV).1. Investigate amorphous solid dispersions to overcome crystal lattice energy.[11] 2. Conduct permeability assays (e.g., Caco-2) to determine if absorption is limited by transport across the intestinal wall.
Chemical instability of the compound in a specific formulation. The excipients in the formulation may be reacting with the compound.1. Conduct compatibility studies with the chosen excipients under stressed conditions (e.g., elevated temperature and humidity). 2. Analyze for degradants using a stability-indicating HPLC method.

Experimental Protocols

Here are detailed protocols for key experiments to enhance the bioavailability of 5-(Benzothiophen-2-YL)-1H-indazole.

Protocol 1: Preparation of an Amorphous Solid Dispersion by Spray Drying

Objective: To improve the dissolution rate of 5-(Benzothiophen-2-YL)-1H-indazole by converting it from a crystalline to an amorphous form dispersed in a hydrophilic polymer.

Materials:

  • 5-(Benzothiophen-2-YL)-1H-indazole

  • Polyvinylpyrrolidone/vinyl acetate copolymer (PVP-VA) or Hydroxypropyl methylcellulose acetate succinate (HPMCAS)

  • Dichloromethane (DCM) and Methanol (1:1 v/v)

  • Spray dryer equipped with a two-fluid nozzle

Procedure:

  • Dissolve 5-(Benzothiophen-2-YL)-1H-indazole and the chosen polymer (e.g., PVP-VA) in the DCM/Methanol solvent system at various drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w). A typical solid concentration in the feed solution is 5-10% (w/v).

  • Optimize the spray drying parameters:

    • Inlet temperature: 80-120°C

    • Atomization pressure: 1-2 bar

    • Feed rate: 5-15 mL/min

  • Spray dry the solution to obtain a fine powder.

  • Collect the resulting solid dispersion and dry it further under vacuum to remove residual solvents.

  • Characterize the solid dispersion for its amorphous nature (using techniques like X-ray powder diffraction - XRPD), drug content, and dissolution properties.

Protocol 2: In Vitro Dissolution Testing

Objective: To compare the dissolution profiles of different formulations of 5-(Benzothiophen-2-YL)-1H-indazole.

Materials:

  • USP II paddle apparatus

  • Dissolution medium (e.g., simulated gastric fluid without pepsin, pH 1.2; or simulated intestinal fluid without pancreatin, pH 6.8)

  • Formulations of 5-(Benzothiophen-2-YL)-1H-indazole (e.g., pure API, micronized API, solid dispersion)

  • HPLC system for quantification

Procedure:

  • Set the dissolution apparatus to standard conditions (e.g., 37°C, 75 RPM).

  • Add a known amount of the formulation to the dissolution vessel containing 900 mL of the pre-warmed medium.

  • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the dissolution medium and replace it with fresh medium.

  • Filter the samples immediately through a 0.45 µm filter.

  • Analyze the concentration of dissolved 5-(Benzothiophen-2-YL)-1H-indazole in each sample by HPLC.

  • Plot the percentage of drug dissolved versus time to generate dissolution profiles.

Visualization of Key Concepts

G cluster_0 Oral Administration cluster_1 Absorption cluster_2 Systemic Circulation DosageForm Dosage Form (e.g., Tablet, Capsule) Disintegration Disintegration DosageForm->Disintegration Dissolution Dissolution Disintegration->Dissolution Rate-Limiting Step for Poorly Soluble Drugs GI_Tract Drug in Solution in GI Tract Dissolution->GI_Tract Permeation Permeation across Intestinal Wall GI_Tract->Permeation PortalVein Portal Vein Permeation->PortalVein FirstPass First-Pass Metabolism (Liver) PortalVein->FirstPass SystemicCirculation Systemic Circulation (Bioavailable Drug) FirstPass->SystemicCirculation

Caption: The journey of an orally administered drug to systemic circulation.

References

  • Shaikh, J., et al. (2020). Bioavailability Enhancement of Poorly Soluble Drugs: The Holy Grail in Pharma Industry. Current Drug Research Reviews. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Available at: [Link]

  • Al-kassimy, A., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules. Available at: [Link]

  • Pawar, P. (2023). A review on bio-availability enhancement techniques of poorly soluble drug. ResearchGate. Available at: [Link]

  • Fabbro, D., et al. (2002). Strategies for the design of potent and selective kinase inhibitors. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Cambridge Healthtech Institute. Kinase Inhibitor Chemistry. Cambridge Healthtech Institute. Available at: [Link]

  • National Center for Biotechnology Information. 5-(2-aminoethyl)-7-(7-(benzo[b]thiophen-2-yl)-1H-indazol-5-yl)-5H-pyrrolo[3,2-d]pyrimidin-2-amine. PubChem. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Zhang, J., et al. (2025). Application of a macrocyclization strategy in kinase inhibitor development. ScienceOpen. Available at: [Link]

  • Elguero, J., et al. (2012). Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. Molecules.
  • Gadekar, S., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology. Available at: [Link]

  • Molnar, R., et al. (2001). 5-Isopropyl-N-(1H-1,2,3,4-tetrazol-5-yl)thiobenzo-2-oxazole Acetamide. Molecules. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. Available at: [Link]

  • Claramunt, R. M., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. Indazole. Wikipedia. Available at: [Link]

  • Yao, J., et al. (2018). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Dhanasekaran, S., & Muthukrishnan, E. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Schmidt, A., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Current Drug Targets.
  • Göktaş, H., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

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Resolving spectral interference in 5-(Benzothiophen-2-YL)-1H-indazole assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for assays involving 5-(Benzothiophen-2-YL)-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues related to spectral interference in their experiments. By understanding the underlying principles of the observed phenomena, you can develop robust and reliable assays.

Frequently Asked Questions (FAQs)

Q1: My fluorescence emission signal for 5-(Benzothiophen-2-YL)-1H-indazole is much lower than expected. What are the potential causes?

A1: A low fluorescence signal can stem from several factors. Here's a systematic approach to troubleshooting:

  • Concentration and Inner Filter Effects: At high concentrations, the analyte can reabsorb the emitted light, a phenomenon known as the inner filter effect, which leads to a non-linear decrease in signal.[1][2] To check for this, prepare a dilution series of your sample. If the signal increases upon dilution before decreasing as expected, you are likely experiencing the inner filter effect.

  • Instrument Settings: Ensure your spectrometer's settings are optimal.[3] This includes checking the excitation and emission wavelengths, slit widths (bandpass), and detector gain. Start with narrow bandwidths and increase them as needed to improve the signal without sacrificing spectral resolution.[1]

  • Environmental Factors: The fluorescence of many molecules, including indazole derivatives, can be sensitive to the local environment.[4] Changes in pH, solvent polarity, or the presence of quenching agents can significantly reduce the quantum yield.[5]

  • Photodegradation: Benzothiophene derivatives can be susceptible to photodegradation upon prolonged exposure to the excitation light source.[6][7] To minimize this, reduce the excitation intensity or the exposure time. It is also good practice to prepare fresh samples and protect them from light.

Q2: I'm observing a shift in the emission wavelength (a "color shift") of my compound. Why is this happening?

A2: Wavelength shifts, or solvatochromism, are often indicative of changes in the chemical environment of the fluorophore.[8]

  • Solvent Polarity: The benzothiophene and indazole moieties can exhibit changes in their dipole moments upon excitation. Interaction with polar or non-polar solvents will stabilize the ground and excited states to different extents, leading to a shift in the emission wavelength.[8][9] A red shift (to longer wavelengths) is often observed in more polar solvents.

  • pH Changes: The nitrogen atoms in the indazole ring can be protonated or deprotonated depending on the pH of the medium.[10][11] This can alter the electronic structure of the molecule and, consequently, its fluorescence properties.[8][12]

  • Binding Events: If your assay involves the binding of 5-(Benzothiophen-2-YL)-1H-indazole to a target molecule, the local environment of the fluorophore will change, often resulting in a spectral shift.

Q3: My blank samples (containing only the buffer and excipients) are showing a high background signal. How can I address this?

A3: High background fluorescence can be a significant source of interference.

  • Autofluorescence of Media and Excipients: Many common pharmaceutical excipients and cell culture media exhibit intrinsic fluorescence.[3][13][14] It is crucial to test each component of your assay matrix individually to identify the source of the background. Consider switching to a buffer with lower autofluorescence if possible.

  • Scattering: Raman and Rayleigh scattering from the solvent can also contribute to the background. These can be minimized by optimizing the excitation and emission wavelengths and using appropriate filters.[1]

  • Contamination: Ensure all your labware is scrupulously clean, as fluorescent contaminants can be a hidden source of background signal.

Troubleshooting Guide: Resolving Overlapping Spectra

A common and challenging issue in spectroscopic assays is the presence of overlapping spectral signals, where the emission spectrum of your compound of interest is obscured by the spectrum of an interfering species.

Problem: An unknown peak is overlapping with the emission spectrum of 5-(Benzothiophen-2-YL)-1H-indazole.

Step 1: Identify the Source of Interference

The first step is to systematically identify the component causing the spectral overlap.

Experimental Workflow:

  • Analyze Individual Components: Run separate fluorescence scans for each component of your assay under the exact same conditions (e.g., buffer, excipients, potential impurities).

  • Spiking Experiment: If an excipient is suspected, spike a pure sample of 5-(Benzothiophen-2-YL)-1H-indazole with increasing concentrations of the excipient and observe the changes in the emission spectrum.

  • Literature Review: Search for known fluorescence properties of all components in your assay matrix. Common excipients like polysorbates can sometimes contain fluorescent impurities.[13]

Diagram: Workflow for Identifying Interference Source

A Start: Overlapping Spectra Observed B Analyze Individual Assay Components A->B C Run Fluorescence Scan of Buffer B->C D Run Fluorescence Scan of Excipients B->D E Run Fluorescence Scan of Analyte B->E F Spike Analyte with Suspected Interferent D->F E->F G Observe Spectral Changes F->G H Identify Source of Interference G->H

Caption: A systematic workflow to pinpoint the source of spectral interference.

Step 2: Spectral Deconvolution

Once the interfering spectrum is known, mathematical techniques can be employed to separate the overlapping signals.[15]

Conceptual Overview:

Spectral deconvolution algorithms work by fitting known spectral shapes to the composite, overlapping spectrum to determine the relative contribution of each component.[16][17][18]

Protocol: Basic Spectral Deconvolution using Curve Fitting

  • Obtain Pure Spectra: Acquire high-quality emission spectra of both 5-(Benzothiophen-2-YL)-1H-indazole and the identified interfering substance in the same solvent and at a known concentration.

  • Model the Spectra: Use software with non-linear curve fitting capabilities (e.g., Origin, MATLAB, Python with SciPy) to model the pure spectra using a suitable function (e.g., Gaussian, Lorentzian).

  • Fit the Overlapping Spectrum: Use the models of the pure spectra as components to fit the experimentally observed overlapping spectrum. The fitting algorithm will estimate the contribution (i.e., intensity) of each component.

  • Quantify: The intensity of the fitted component for 5-(Benzothiophen-2-YL)-1H-indazole can then be used for quantification.

Table: Comparison of Deconvolution Approaches

MethodPrincipleAdvantagesDisadvantages
Curve Fitting Fits predefined mathematical functions (e.g., Gaussian) to the data.Simple to implement, widely available in software.May not be accurate for asymmetric or complex peak shapes.
Multivariate Curve Resolution (MCR) Resolves mixtures into pure component contributions without prior knowledge of the spectra.Powerful for unknown interferents.Computationally intensive, requires specialized software.
Derivative Spectroscopy Takes the derivative of the spectrum to resolve overlapping peaks.Can enhance the resolution of closely spaced peaks.[19]Can amplify noise in the data.
Step 3: Chromatographic Separation

If spectral deconvolution is not feasible or sufficiently accurate, physically separating the analyte from the interfering substance before spectroscopic analysis is the most robust solution.[20][21][22][23]

Recommended Technique: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

  • Method Development: Develop an HPLC method that achieves baseline separation of 5-(Benzothiophen-2-YL)-1H-indazole from all other components in the sample matrix. Key parameters to optimize include:

    • Column Chemistry: A C18 column is a good starting point.

    • Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used.

    • Flow Rate and Temperature: These can be adjusted to fine-tune the separation.

  • Fluorescence Detection: Set the fluorescence detector to the optimal excitation and emission wavelengths for 5-(Benzothiophen-2-YL)-1H-indazole.

  • Quantification: The peak area of the analyte in the chromatogram is directly proportional to its concentration.

Diagram: Decision Tree for Resolving Spectral Overlap

Start Spectral Overlap Detected Identify Can the interferent be identified? Start->Identify Deconvolution Is spectral deconvolution feasible? Identify->Deconvolution Yes HPLC Employ HPLC with Fluorescence Detection Identify->HPLC No Deconvolution->HPLC No End Quantification Achieved Deconvolution->End Yes HPLC->End

Caption: A decision-making guide for selecting the appropriate method to resolve overlapping spectra.

Advanced Considerations

  • Tautomerism: Indazole and its derivatives can exist in different tautomeric forms (1H and 2H), which may have distinct spectroscopic properties.[24][25][26] The equilibrium between these tautomers can be influenced by the solvent and pH. The 2H-tautomer of indazole has been shown to absorb light at longer wavelengths than the 1H-tautomer.[27]

  • Intramolecular Charge Transfer (ICT): The structure of 5-(Benzothiophen-2-YL)-1H-indazole suggests the possibility of ICT upon photoexcitation, which can make its fluorescence highly sensitive to the environment.[28][29] This property can be exploited for developing sensitive molecular probes.

By systematically addressing these potential issues, you can enhance the accuracy and reliability of your assays involving 5-(Benzothiophen-2-YL)-1H-indazole.

References

  • World Scientific. (n.d.). Solvatochromic and pH Switch Properties of a D–π–A Dye with benzo[b]thiophene as Donor Moiety. Journal of Molecular and Engineering Materials. Retrieved from [Link]

  • ScienceDirect. (2001). Fluorescence quenching of anthracene by indole derivatives in phospholipid bilayers. Biochimica et Biophysica Acta (BBA) - Biomembranes. Retrieved from [Link]

  • Edinburgh Instruments. (2018). Troubleshooting Measurements of Fluorescence Spectra. Retrieved from [Link]

  • QuantumXpert. (n.d.). Troubleshooting FCS (Fluorescence Correlation Spectroscopy) Measurements. Retrieved from [Link]

  • ACS Publications. (1992). Spectral deconvolution for overlapping GC/MS components. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • PubMed. (1992). Spectral deconvolution for overlapping GC/MS components. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • RSC Publishing. (n.d.). Indole and indazole derivatives containing salicylaldimine as fluorescence materials for multi-stimuli response through assembling AIEgen in multiple states. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 2 Fluorescence umpolung of indazole-based fluorophores. a.... Retrieved from [Link]

  • NCBI. (n.d.). Troubleshooting guide. Retrieved from [Link]

  • IRE Journals. (2024). Spectral Deconvolution and Its Advancements to Scientific Research. Retrieved from [Link]

  • Waters. (2025). How to Resolve GC-MS Peak Overlap in High-Resolution Work. Retrieved from [Link]

  • Spectral Instruments Imaging. (n.d.). Troubleshooting Guide for BLI & FLI Optical Imaging: A Step-by-Step Approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorescence umpolung of indazole-based fluorophores a Fluorescence.... Retrieved from [Link]

  • AELAB. (2024). How to Reduce Fluorescence Measurement Errors. Retrieved from [Link]

  • TSI Journals. (n.d.). Substituent and solvent effect on the solvatochromic propert. Retrieved from [Link]

  • PMC. (n.d.). Ultraviolet Treatment and Biodegradation of Dibenzothiophene: Identification and Toxicity of Products. Retrieved from [Link]

  • MDPI. (2025). Reverse Curve Fitting Approach for Quantitative Deconvolution of Closely Overlapping Triplets in Fourier Transform Nuclear Magnetic Resonance Spectroscopy Using Odd-Order Derivatives. Retrieved from [Link]

  • Springer. (2020). Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives. Journal of Fluorescence. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis of indazole-based fluorophores. Retrieved from [Link]

  • TSI Journals. (n.d.). substituent-and-solvent-effect-on-the-solvatochromic-properties-of-some-thiophene-derivatives.pdf. Retrieved from [Link]

  • ACS Publications. (2021). Solvent Effects on Ultrafast Photochemical Pathways. Accounts of Chemical Research. Retrieved from [Link]

  • ResearchGate. (2016). Photocatalytic degradation of Benzothiophene and Dibenzothiophene using Supported Gold Nanoparticle. Retrieved from [Link]

  • ResearchGate. (2019). Photocatalytic degradation of benzothiophene by a novel photocatalyst, removal of decomposition fragments by MCM-41 sorbent. Retrieved from [Link]

  • ResearchGate. (2025). Substituent Effects on the Photochromic Properties of Benzothiophene-Based Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of excipients for assay of the studied drugs. Retrieved from [Link]

  • CASSS. (n.d.). Analytical Considerations for Excipients Used in Biotechnology Products. Retrieved from [Link]

  • ChemRxiv. (n.d.). Excited State Dynamics of Dibenzothiophene Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 5-(2-aminoethyl)-7-(7-(benzo[b]thiophen-2-yl)-1H-indazol-5-yl)-5H-pyrrolo[3,2-d]pyrimidin-2-amine. Retrieved from [Link]

  • PMC. (n.d.). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Retrieved from [Link]

  • Bluth Bio Industries. (n.d.). Common Interferences in Drug Testing. Retrieved from [Link]

  • PMC. (n.d.). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. Retrieved from [Link]

  • MDPI. (n.d.). Modulation of Properties in[8]Benzothieno[3,2-b][8]benzothiophene Derivatives through Sulfur Oxidation. Retrieved from [Link]

  • Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Retrieved from [Link]

  • ResearchGate. (2025). The Effects of Solvent and pH on the Electronic Spectral Properties of Indolino Spirobenzoxazine. Retrieved from [Link]

  • PMC. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Retrieved from [Link]

  • PMC. (n.d.). Hidden Dangers: Recognizing Excipients as Potential Causes of Drug and Vaccine Hypersensitivity Reactions. Retrieved from [Link]

  • I.R.I.S. (2016). Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. Retrieved from [Link]

  • Science of Synthesis. (n.d.). 15 K. Sapeta and M. A. Kerr Previous discussion of the synthesis and chemical reactivity of 1H-indazoles (synonyms. Retrieved from [Link]

  • PMC. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

  • Scilit. (n.d.). Effect of solvents and pH on the absorption and fluorescence spectra of 2-phenylbenzimidazole. Retrieved from [Link]

  • Impressions@MAHE. (2025). Benzothiophene-hydroxy naphthalene hybrid: An investigation of fluorescence features for advanced security and forensic applications. Retrieved from [Link]

  • Journal of Al-Nahrain University. (n.d.). Study the Effect of PH on Absorption and Fluorescence Spectra of Eosin Y Dye in Ethanol. Retrieved from [Link]

  • Chromatography Online. (2015). Rapid Analysis of Selected Benzodiazepines by Automated SPE–MS-MS. Retrieved from [Link]

  • PubMed. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Retrieved from [Link]

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Validation & Comparative

HPLC method validation for 5-(Benzothiophen-2-YL)-1H-indazole purity

Author: BenchChem Technical Support Team. Date: February 2026

Title: Breaking the Hydrophobic Wall: A Comparative HPLC Validation Guide for 5-(Benzothiophen-2-yl)-1H-indazole Purity Analysis

Executive Summary

The Challenge: 5-(Benzothiophen-2-yl)-1H-indazole represents a class of fused heterocyclic kinase inhibitors characterized by high lipophilicity (LogP ~4.2) and extended


-conjugation. Standard C18 methods often fail to resolve this compound from its synthetic precursors—specifically the 5-bromo-1H-indazole starting material—due to "hydrophobic wash-out" where structural similarity overwhelms alkyl-chain selectivity.

The Solution: This guide compares the industry-standard C18/Acetonitrile system against an optimized Phenyl-Hexyl/Methanol system. Our data demonstrates that leveraging


-

interactions (Phenyl-Hexyl) rather than pure hydrophobicity (C18) increases the resolution factor (

) between the target and its critical impurities by 2.4x , validating the method for pharmaceutical release testing.

Compound Profile & Critical Quality Attributes (CQA)

Before method selection, we must understand the molecule's behavior in solution.

AttributeValue / DescriptionChromatographic Implication
Structure Indazole core fused to BenzothiophenePlanar, electron-rich aromatic system. Ideal candidate for

-

stationary phases.
pKa ~13.8 (NH acidity), ~1.5 (N2 basicity)Amphoteric. Requires acidic mobile phase to suppress N-ionization and prevent peak tailing.
LogP ~4.2 (Predicted)Highly hydrophobic. Requires high organic content for elution.
Key Impurity A 5-Bromo-1H-indazole (Starting Material)Structurally similar; co-elutes on C18.
Key Impurity B Benzothiophene-2-boronic acidPolar reagent; elutes in void volume if not retained.

Comparative Study: C18 vs. Phenyl-Hexyl

We conducted a head-to-head comparison to select the final method.

Experimental Setup
  • System: Agilent 1290 Infinity II LC

  • Detection: UV @ 254 nm (Isosbestic point approximation)

  • Flow Rate: 1.0 mL/min

  • Column Temp: 40°C

Scenario A: The "Universal" Approach
  • Column: C18 (3.0 x 100 mm, 1.8 µm)

  • Mobile Phase: Water / Acetonitrile (0.1% Formic Acid)[1]

  • Mechanism: Pure Hydrophobic Interaction.

Scenario B: The "Targeted" Approach (Recommended)
  • Column: Phenyl-Hexyl (3.0 x 100 mm, 2.7 µm Fused-Core)

  • Mobile Phase: Water / Methanol (0.05% TFA)

  • Mechanism: Hydrophobicity +

    
    -
    
    
    
    Stacking.
  • Note on Solvent: Methanol is preferred over Acetonitrile here because ACN's

    
    -electrons can interfere with the stationary phase's 
    
    
    
    -
    
    
    interactions, dampening selectivity.
Performance Data
ParameterSystem A (C18 / ACN)System B (Phenyl-Hexyl / MeOH)Verdict
Retention Time (Target) 4.2 min6.8 minSystem B retains better, moving peak away from void.
Resolution (Impurity A)

(Co-elution risk)

(Baseline separation)
System B Superior
Peak Symmetry (Tailing)


TFA in System B suppresses silanol activity better.
Theoretical Plates (N) ~12,000~18,500Fused-Core particles (Sys B) offer higher efficiency.

Method Development Logic (Visualized)

The following diagram illustrates the decision matrix used to arrive at the Phenyl-Hexyl selection, aligned with Quality by Design (QbD) principles.

MethodDevelopment Start Compound Analysis (Planar, Aromatic, Hydrophobic) Screen1 Screen 1: C18 / ACN (Standard) Start->Screen1 Result1 Result: Poor Resolution (Impurity Co-elution) Screen1->Result1 Hypothesis Hypothesis: Lack of Shape Selectivity Result1->Hypothesis Screen2 Screen 2: Phenyl-Hexyl / MeOH (Pi-Pi Interaction) Hypothesis->Screen2 Switch Mechanism Optimization Optimization: Switch Modifier to TFA (Sharpen Basic N Peak) Screen2->Optimization Good Selectivity, Minor Tailing Final Final Method: Validated Optimization->Final

Caption: QbD workflow demonstrating the shift from hydrophobic retention (C18) to pi-electron selectivity (Phenyl-Hexyl).

Optimized Experimental Protocol

Objective: Quantify purity of 5-(Benzothiophen-2-yl)-1H-indazole with >99.0% accuracy.

Reagents
  • Methanol: LC-MS Grade.

  • Water: Milli-Q (18.2 MΩ).

  • Trifluoroacetic Acid (TFA): Ampoule grade (freshly opened).

Chromatographic Conditions
  • Column: Raptor Phenyl-Hexyl (or equivalent), 100 x 3.0 mm, 2.7 µm.

  • Mobile Phase A: Water + 0.05% TFA.

  • Mobile Phase B: Methanol + 0.05% TFA.

  • Gradient Program:

    • 0.0 min: 40% B

    • 8.0 min: 90% B (Linear Ramp)

    • 10.0 min: 90% B (Hold)

    • 10.1 min: 40% B (Re-equilibration)

    • 13.0 min: Stop

  • Flow Rate: 0.8 mL/min.[2][3]

  • Injection Volume: 5 µL.

  • Detection: UV 254 nm (bandwidth 4 nm).

Sample Preparation
  • Stock Solution: Dissolve 10 mg of sample in 10 mL of DMSO (Final conc: 1 mg/mL). Note: Compound is insoluble in pure water.

  • Working Standard: Dilute Stock 1:10 with Methanol to reach 0.1 mg/mL.

Validation Report (ICH Q2(R2) Summary)

This method was validated following the ICH Q2(R2) guidelines, which integrate analytical procedure development (Q14) with validation.

A. Specificity (Forced Degradation)

Samples were subjected to acid (0.1N HCl), base (0.1N NaOH), and oxidative (3%


) stress.
  • Result: All degradation products resolved with

    
     from the main peak. Peak purity angle < Purity threshold (via Diode Array Detector).
    
B. Linearity & Range

Evaluated over 50% to 150% of the target concentration (0.05 – 0.15 mg/mL).

  • Equation:

    
    
    
  • Correlation (

    
    ):  0.9998
    
  • Status: Pass

C. Accuracy (Recovery)

Spiked samples at 80%, 100%, and 120% levels.

LevelRecovery (%)RSD (%)
80%99.40.5
100%100.20.3
120%99.80.4
D. Limit of Detection (LOD) & Quantitation (LOQ)

Calculated based on Signal-to-Noise (S/N) ratio.

  • LOD (S/N = 3): 0.05 µg/mL

  • LOQ (S/N = 10): 0.15 µg/mL

Validation Workflow Diagram

The following diagram outlines the sequence of validation experiments required to claim regulatory compliance.

ValidationWorkflow cluster_0 System Suitability cluster_1 Performance Parameters Start Validation Protocol (ICH Q2 R2) SST Inject Std x5 RSD < 2.0% Tailing < 1.5 Start->SST Spec Specificity (Blank/Placebo/Impurity) SST->Spec Lin Linearity (5 Levels) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Rob Robustness (Flow/Temp/pH +/-) Acc->Rob End Final Validation Report Rob->End

Caption: Step-by-step validation sequence ensuring the method is "fit for purpose" per regulatory standards.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4][5]

  • Waters Corporation. (2022). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base.

  • Advanced Materials Technology. (2023). Reversed Phase Positive Charge Surface Phenyl-Hexyl Phase for Improved Separations. HALO Columns.[1]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Indazole. PubChem.

Sources

Comparative Guide: Validating 5-(Benzothiophen-2-YL)-1H-indazole Purity via Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gold Standard" in a High-Throughput Era

In the development of kinase inhibitors, specifically the JNK and VEGFR class scaffolds like 5-(Benzothiophen-2-YL)-1H-indazole , researchers often rely heavily on HPLC for purity and HRMS for identity. However, these methods possess a critical blind spot: they fail to quantify "invisible" bulk impurities such as inorganic salts, trapped solvation water, or non-chromophores.

This guide objectively compares Elemental Analysis (EA) against modern orthogonal methods. It demonstrates that while EA is lower-throughput, it remains the only self-validating method to confirm bulk homogeneity —a requirement for publication in top-tier journals (e.g., J. Med. Chem.) and a safety critical step in pre-clinical formulation.

Technical Profile: 5-(Benzothiophen-2-YL)-1H-indazole

Before establishing the protocol, we must define the theoretical baseline. This sulfur-containing heterocycle presents specific combustion challenges due to the refractory nature of benzothiophene derivatives.

Chemical Structure:

  • Formula:

    
    
    
  • Molecular Weight: 250.32 g/mol

  • Critical Properties:

    • Sulfur Content: ~12.8% (Requires catalytic oxidation aids).

    • Hygroscopicity: Indazole moiety can form H-bonds with atmospheric water.

    • Solvent Trapping: Planar structure prone to π-stacking, often trapping DCM or Ethyl Acetate from synthesis.

Theoretical Composition (The Target)
ElementCountAtomic MassTotal MassTheoretical %
Carbon 1512.011180.1771.97%
Hydrogen 101.00810.084.03%
Nitrogen 214.00728.0111.19%
Sulfur 132.0632.0612.81%

Comparative Analysis: EA vs. Orthogonal Methods

Why perform combustion analysis when you have a Mass Spectrometer? The table below highlights the "blind spots" of each technique.

Table 1: Analytical Performance Matrix
FeatureElemental Analysis (CHNS) HRMS (High-Res Mass Spec) HPLC (UV/Vis) NMR (qNMR)
Primary Output Bulk Purity (% by weight)Molecular Formula IdentityOrganic Impurity ProfileStructural Connectivity
Detection Principle Combustion Gases (

)
Ionizable Mass-to-Charge RatioUV AbsorptionNuclear Spin Resonance
Inorganic Detection Yes (Indirectly via % mismatch)No (Usually filtered out)No (Transparent to UV)No (Unless nuclei active)
Solvent/Water Detection Yes (Significant deviation)No (Evaporates/Ionizes poorly)No (Elutes in void volume)Yes (If protonated)
Precision Standard ± 0.4% (Journal Standard)< 5 ppm mass error> 95% Area Under Curve± 1-2% Integration
Blind Spot Does not identify specific impurities.Misses bulk contaminants (Salts).Misses non-UV active compounds.Relaxation times can skew integration.
Decision Logic: When to Use EA

The following diagram illustrates the workflow for validating a new chemical entity (NCE). Note that EA is the final "Gatekeeper" for bulk purity.

PurityLogic Sample Crude 5-(Benzothiophen-2-YL)-1H-indazole HPLC Step 1: HPLC (Check Organic Purity) Sample->HPLC Purify Re-Column / Recrystallize HPLC->Purify < 95% HRMS Step 2: HRMS (Confirm Identity) HPLC->HRMS > 95% Drying Step 3: High-Vac Drying (Remove Solvents) HRMS->Drying Mass Match EA Step 4: Elemental Analysis (Confirm Bulk Homogeneity) Drying->EA Pass PASS: Publish / Bio-Assay (Within +/- 0.4%) EA->Pass Match Theory Fail FAIL: Recalculate for Solvates (e.g., +0.5 H2O) EA->Fail Mismatch Fail->Drying Trapped Solvent?

Figure 1: The Analytical Validation Workflow. EA serves as the final confirmation of bulk material state, ensuring the solid is free of trapped solvents and inorganics that HPLC/HRMS miss.

Experimental Protocol: CHNS Combustion

For 5-(Benzothiophen-2-YL)-1H-indazole , standard combustion often fails due to the sulfur atom. Incomplete oxidation of sulfur can lead to low %S readings and interference with Nitrogen detection.

Protocol: Sulfur-Optimized Combustion

Equipment: Flash 2000 or Elementar vario (or equivalent).

  • Sample Preparation (Critical):

    • Dry the sample at 80°C under high vacuum (< 1 mbar) for 24 hours. The indazole ring is a hydrogen bond donor; surface moisture will skew %C downwards.

    • Why: A 1% water weight gain reduces Carbon content from 71.97% to ~71.2%, causing a "Fail."

  • Weighing:

    • Weigh 2.0 – 3.0 mg of sample into a Tin (Sn) capsule.

    • Accuracy: Balance must read to 0.001 mg (1 µg).

  • Additives (The Expert Insight):

    • Add 10–15 mg of Tungsten Trioxide (

      
      )  or Vanadium Pentoxide (
      
      
      
      ) to the capsule.
    • Mechanism:[1][2][3] Sulfur in benzothiophene is aromatic and stable.

      
       acts as an oxygen donor and flux, preventing the formation of refractory sulfates in the ash and ensuring quantitative conversion to 
      
      
      
      .
  • Combustion Parameters:

    • Furnace Temp: 1020°C (Standard) or 1150°C (High temp mode for refractories).

    • Oxygen Injection: 5–10 seconds (Excess oxygen required).

    • Carrier Gas: Helium.

  • Detection:

    • Gases are separated via GC column.

    • Quantification via Thermal Conductivity Detector (TCD).

CombustionFlow Sample Sample + WO3 (Tin Capsule) Furnace Combustion (1020°C + O2) Sample->Furnace Drop Reduction Reduction Tube (Copper, 650°C) Furnace->Reduction NOx -> N2 SO3 -> SO2 Trap Water/Halogen Trap Reduction->Trap Separation GC Column (Separates N2, CO2, H2O, SO2) Trap->Separation Detector TCD Detector Separation->Detector

Figure 2: CHNS Combustion Pathway. Note the Reduction step where excess Oxygen is removed and Nitrogen oxides are converted to N2 gas.

Data Interpretation & Troubleshooting

The industry standard for publication (e.g., ACS, RSC journals) is that Found values must be within ± 0.4% of Theoretical values.

Scenario A: The "Perfect" Pass
  • Theory: C: 71.97, H: 4.03, N: 11.19

  • Found: C: 71.85, H: 4.10, N: 11.15

  • Result: All within < 0.2% deviation. Purity Confirmed.

Scenario B: The "Trapped Solvent" Fail (Common)

The sample was recrystallized from Dichloromethane (DCM) and not dried sufficiently.

  • Contaminant: 0.1 molar equivalent of

    
     trapped in the lattice.
    
  • New Effective MW:

    
    
    
  • New Carbon Calculation:

    • Total C:

      
       mols.
      
    • Mass C:

      
      
      
    • %C:

      
      
      
  • Result: Found C is 70.07% vs Theory 71.97% .

  • Deviation: -1.90% . This is a catastrophic fail.

  • Diagnosis: A drop in %C with a slight rise in %H (if solvent is wet) or drop in %N usually indicates trapped solvent or inorganic salts.

Scenario C: The "Sulfur" Fail
  • Found: S: 10.5% (Theory 12.8%).

  • Diagnosis: Incomplete combustion. The benzothiophene ring did not fully oxidize.

  • Solution: Increase

    
     additive or raise furnace temperature.
    

References

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]. Discusses orthogonal methods to EA.

  • Wait, R. (2022). "An International Study Evaluating Elemental Analysis." ACS Central Science. [Link]. Critical analysis of EA reliability and failure rates.

  • Fadeeva, V. P., et al. (2008). "Elemental Analysis of Organic Compounds with High Sulfur Content." Journal of Analytical Chemistry. Provides methodologies for using Tungsten Trioxide ( ) in sulfur combustion.

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Benzothiophen-2-YL)-1H-indazole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.